UC-112
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(phenylmethoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-22-18(14-24-11-4-5-12-24)13-19(20-9-6-10-23-21(20)22)16-26-15-17-7-2-1-3-8-17/h1-3,6-10,13,25H,4-5,11-12,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLGIQQZXSLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PT-112: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule therapeutic agent, a first-in-class conjugate of pyrophosphate and platinum, currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1][2] Its unique chemical structure confers distinct pharmacokinetic and pharmacodynamic properties, differentiating it from traditional platinum-based chemotherapeutics. This guide provides a comprehensive overview of the core mechanism of action of PT-112, with a focus on its ability to induce immunogenic cell death (ICD), modulate the tumor microenvironment, and exert selective anti-cancer effects.
Core Mechanism: Induction of Immunogenic Cell Death (ICD)
A central tenet of PT-112's mechanism of action is its capacity to induce immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response.[3][4] This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which act as "danger signals" to activate the innate and adaptive immune systems.
The key DAMPs released upon PT-112 treatment include:
-
Calreticulin (CRT) Exposure: PT-112 induces the translocation of CRT from the endoplasmic reticulum lumen to the cell surface.[1][5] Surface-exposed CRT functions as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).
-
ATP Secretion: Cancer cells undergoing ICD induced by PT-112 release adenosine triphosphate (ATP) into the extracellular space.[1] This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells to the tumor microenvironment.
-
High Mobility Group Box 1 (HMGB1) Release: PT-112 treatment leads to the passive release of HMGB1 from the nucleus of dying cells.[1] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and subsequent T-cell activation.
This coordinated release of DAMPs facilitates the uptake of tumor antigens by DCs, their maturation, and the subsequent priming of tumor-specific T cells, leading to a robust and durable anti-cancer immune response.
Cellular and Molecular Mechanisms
The induction of ICD by PT-112 is a consequence of a multi-faceted attack on cancer cell biology, primarily involving the induction of organelle stress and inhibition of fundamental cellular processes.
Ribosomal Biogenesis Inhibition and Nucleolar Stress
Recent studies have identified the inhibition of ribosomal biogenesis (RiBi) as a key upstream mechanism of PT-112.[4] Treatment with PT-112 leads to nucleolar stress, characterized by the rapid relocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm. This disruption of RiBi results in the repression of pathways related to rRNA processing and translation, leading to cell cycle arrest and apoptosis.
Endoplasmic Reticulum (ER) Stress
PT-112 induces ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. A key indicator of ER stress observed following PT-112 treatment is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation is a central event in the Integrated Stress Response (ISR), which can ultimately lead to apoptosis and is a prerequisite for the surface exposure of calreticulin.
Mitochondrial Stress and Oxidative Damage
PT-112 selectively targets cancer cells with mitochondrial deficiencies and those with a glycolytic phenotype.[5] It induces significant mitochondrial stress, characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: PT-112 treatment leads to a substantial increase in mitochondrial ROS.
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): The drug disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.
This mitochondrial dysfunction contributes to the overall cellular stress and commitment to apoptosis.
Osteotropism
A notable feature of PT-112 is its osteotropic nature, meaning it preferentially accumulates in bone tissue.[1][4] This property is attributed to its pyrophosphate moiety, which has a high affinity for the hydroxyapatite matrix of bone. This preferential biodistribution makes PT-112 a particularly promising agent for treating cancers that originate in or metastasize to the bone, such as multiple myeloma and metastatic prostate cancer.
Quantitative Data
The cytotoxic activity of PT-112 has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a wide spectrum of sensitivity.
| Cell Line | Histology | IC50 (µM) |
| AGS | Stomach | 0.287 |
| AMO1 | Blood | 0.387 |
| LS513 | Colorectum | 0.825 |
| NCI-H460 | Lung | 1.954 |
| MCF7 | Breast | 2.623 |
| HOS | Bone | 3.953 |
| PC-3 | Prostate | 4.681 |
| A549 | Lung | 5.231 |
| U-2 OS | Bone | 6.872 |
| MDAMB415 | Breast | 222.14 |
Data extracted from Yamazaki et al., Oncoimmunology, 2020.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PT-112, based on published literature.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of PT-112 (or vehicle control) for 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by non-linear regression analysis.[6]
Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with PT-112 at a predetermined concentration (e.g., IC50) for a specified time (e.g., 24-48 hours).
-
Staining: Cells are harvested and stained with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. A viability dye (e.g., DAPI, Propidium Iodide) is also included to distinguish live from dead cells.
-
Flow Cytometry: The percentage of CRT-positive cells within the live cell population is quantified using a flow cytometer.
Extracellular ATP Release Assay
-
Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with PT-112.
-
Supernatant Collection: At various time points, the cell culture supernatant is collected.
-
ATP Measurement: The concentration of ATP in the supernatant is measured using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.
-
Data Normalization: The amount of ATP released is normalized to the total number of cells or total protein content.
HMGB1 Release Assay (Western Blot)
-
Supernatant and Lysate Collection: Following PT-112 treatment, the cell culture supernatant is collected, and the remaining cells are lysed to obtain the cellular fraction.
-
Protein Concentration: The protein concentration in both the supernatant and cell lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the supernatant and lysate are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HMGB1.
-
Detection: An appropriate HRP-conjugated secondary antibody is used for detection via chemiluminescence.
Mitochondrial ROS Measurement (MitoSOX Red Staining)
-
Cell Treatment: Adherent or suspension cells are treated with PT-112.
-
Staining: Cells are incubated with MitoSOX™ Red, a fluorescent probe that specifically detects mitochondrial superoxide, for 10-30 minutes at 37°C.
-
Flow Cytometry: The fluorescence intensity of MitoSOX™ Red is measured by flow cytometry to quantify the levels of mitochondrial ROS.
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Staining)
-
Cell Treatment: Cells are treated with PT-112 for the desired duration.
-
Staining: The cells are incubated with Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Analysis: The fluorescence intensity of TMRE is measured by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Immunofluorescence for NPM1 Localization
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with PT-112.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.
-
Microscopy: The subcellular localization of NPM1 is visualized using a fluorescence microscope.
Western Blot for Phospho-eIF2α
-
Cell Lysis: Following PT-112 treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of eIF2α (at Ser51). A parallel blot is probed with an antibody for total eIF2α as a loading control.
-
Detection: An HRP-conjugated secondary antibody and chemiluminescence are used for detection.
Conclusion
PT-112 represents a novel class of anti-cancer agents with a distinct and multi-faceted mechanism of action. Its ability to induce immunogenic cell death through the induction of ribosomal biogenesis inhibition, ER stress, and mitochondrial dysfunction, coupled with its preferential accumulation in bone, positions it as a promising therapeutic for a range of malignancies. The ongoing and planned clinical trials will further elucidate its clinical utility, both as a monotherapy and in combination with other immunomodulatory agents. The detailed understanding of its core mechanisms provides a strong rationale for its continued development and exploration in oncology.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
PT-112: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel Platinum-Based Anticancer Agent
PT-112, also known as Imifoplatin, is a next-generation platinum-based chemotherapeutic agent belonging to the phosphaplatin family.[1][2] It is distinguished from conventional platinum drugs by its unique chemical structure and mechanism of action, which allow it to overcome common resistance pathways and exhibit a more favorable safety profile.[1] This technical guide provides a comprehensive overview of PT-112, including its chemical structure, physicochemical and pharmacological properties, and the signaling pathways it modulates, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
PT-112 is a platinum(II) complex where the platinum ion is chelated by both a diaminocyclohexane moiety and a pyrophosphate ligand.[3] This pyrophosphate component is crucial to its unique biological properties, including its tendency to accumulate in bones (osteotropism).[4][5]
Table 1: Chemical and Physicochemical Properties of PT-112
| Property | Value | Reference |
| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+) | [1] |
| Synonyms | Imifoplatin | [2] |
| CAS Number | 1339960-28-9 | [1][2] |
| Molecular Formula | C6H16N2O7P2Pt | [1][2] |
| Molecular Weight | 485.23 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1][2] |
| SMILES | C1CC--INVALID-LINK--N">C@HN.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] | [1] |
| InChI Key | SCMHTXQHAHWVSX-BNTLRKBRSA-L | [1] |
| LogP | 1.677 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 2 | [1] |
Pharmacological Properties and Mechanism of Action
Unlike traditional platinum-based drugs that primarily exert their cytotoxic effects by binding to DNA, PT-112's mechanism of action is distinct and multifaceted.[1] It is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[3][4][6]
Table 2: Summary of Pharmacological Properties of PT-112
| Property | Description | Reference |
| Antineoplastic Activity | Demonstrates broad anti-tumor effects in various cancer cell lines and xenograft models.[2][3] | [2][3] |
| Mechanism of Action | Induces immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] It is also an inhibitor of ribosomal biogenesis.[5][6] | [5][6] |
| Cell Cycle Effects | Induces S/G2 phase cell cycle arrest. | [1] |
| Drug Resistance | Overcomes resistance mechanisms associated with conventional platinum-based chemotherapeutics.[1] | [1] |
| Pharmacokinetics | Exhibits a tendency to accumulate in the lungs, liver, and bones in preclinical models.[3] | [3] |
| Clinical Development | Has undergone Phase I and is in Phase II clinical trials for various advanced solid tumors, including prostate cancer and thymic epithelial tumors.[4][6] | [4][6] |
The induction of ICD by PT-112 is a key feature of its therapeutic potential. This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which then activate an adaptive immune response against the tumor.[5][6]
Caption: Signaling pathway of PT-112 leading to immunogenic cell death.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the activity of PT-112.
In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the dose-dependent inhibitory effect of PT-112 on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HCT116, CT26) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of PT-112 (e.g., ranging from 0.287 to 222.14 µM) or a vehicle control.[2]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[2]
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PT-112 in a mouse model.
-
Animal Models: Immunocompromised or syngeneic mice are used, depending on the research question.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., CT26 or MC38) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width^2) / 2).
-
Drug Administration: Once tumors reach a specified average size, the mice are randomized into treatment and control groups. PT-112 is administered, typically via intravenous (i.v.) injection, at a specified dose and schedule (e.g., 90 mg/kg, once weekly).[2]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Overall survival may also be assessed.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Caption: A representative experimental workflow for the evaluation of PT-112.
References
- 1. Imifoplatin (PT-112) | Apoptosis | 1339960-28-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
- 5. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
The Rise of PT-112: A Technical Guide to a Novel Immunogenic Cell Death Inducer in Oncology
New York, NY - A novel platinum-pyrophosphate conjugate, PT-112, is carving a new path in oncology by selectively inducing immunogenic cell death (ICD) in cancer cells, thereby activating the patient's own immune system to fight the disease. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of PT-112 for researchers, scientists, and drug development professionals.
Discovery and Core Mechanism
PT-112 was developed by Promontory Therapeutics, founded in 2010 as Phosplatin Therapeutics, following a license agreement with Ohio University for a family of anti-cancer compounds.[1] It is a first-in-class small molecule that conjugates a platinum core with a pyrophosphate moiety.[2][3][4] This unique structure contributes to its distinct mechanism of action and favorable biodistribution. A key feature of PT-112 is its osteotropism, the propensity to accumulate in bone tissue, making it a promising agent for cancers that originate in or metastasize to the bone.[5][6][7]
The primary anti-cancer mechanism of PT-112 is the inhibition of ribosomal biogenesis (RiBi), a fundamental process for cell growth and proliferation that is often dysregulated in cancer.[5][8][9][10] This inhibition leads to nucleolar stress and subsequently triggers a cascade of events within the cancer cell, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[10][11][12] These cellular stresses culminate in immunogenic cell death (ICD), a form of apoptosis that alerts the immune system to the presence of cancerous cells.[2][3][5][12][13]
The induction of ICD by PT-112 is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "find me" and "eat me" signals for the immune system.[2][3][10] Key DAMPs released upon PT-112 treatment include:
-
Calreticulin (CRT) : Translocates to the cancer cell surface, acting as a potent "eat me" signal for dendritic cells.[2][13]
-
Adenosine Triphosphate (ATP) : Secreted into the tumor microenvironment, serving as a "find me" signal to attract immune cells.[2]
-
High Mobility Group Box 1 (HMGB1) : Released from the nucleus of dying cancer cells, it further promotes inflammation and an anti-tumor immune response.[2]
These DAMPs stimulate dendritic cells, which in turn recruit and activate T-cells to infiltrate the tumor microenvironment, leading to a targeted and potentially durable anti-cancer immune response.[5]
Preclinical and Clinical Development
PT-112 has demonstrated broad anti-cancer activity in preclinical models and a manageable safety profile in clinical trials.
In Vitro Cytotoxicity
PT-112 has shown cytostatic and cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study involving 121 human cancer cell lines are summarized below.
| Cancer Type | Number of Cell Lines | Mean IC50 (µM) ± SEM | IC50 Range (µM) |
| Breast | 17 | 45.42 ± 15.31 | 0.86 - 222.14 |
| CNS | 10 | 18.06 ± 6.07 | 1.13 - 61.12 |
| Colon | 11 | 22.39 ± 6.94 | 0.69 - 80.89 |
| Leukemia | 6 | 12.33 ± 6.30 | 1.48 - 41.38 |
| Lung | 17 | 30.58 ± 7.74 | 0.99 - 117.91 |
| Melanoma | 10 | 25.85 ± 9.07 | 0.81 - 89.67 |
| Ovarian | 7 | 11.23 ± 3.99 | 1.16 - 29.81 |
| Prostate | 5 | 13.98 ± 5.92 | 1.94 - 33.72 |
| Renal | 8 | 21.05 ± 8.84 | 0.59 - 76.53 |
| All Cell Lines | 121 | 26.96 ± 2.91 | 0.29 - 222.14 |
Clinical Trials
PT-112 has been evaluated in multiple clinical trials, demonstrating safety and signs of efficacy in heavily pre-treated patient populations.
Phase 1 Dose-Escalation Study (NCT02266745)
This first-in-human study enrolled 66 patients with advanced solid tumors and established the safety profile and recommended Phase 2 dose (RP2D) of PT-112.[8]
| Parameter | Value |
| Number of Patients | 66 |
| Dose Levels Tested | 11 (12 mg/m² to 420 mg/m²) |
| Recommended Phase 2 Dose (RP2D) | 360 mg/m² |
| Administration Schedule | Intravenously on days 1, 8, and 15 of a 28-day cycle |
| Most Common Treatment-Related Adverse Events | Fatigue (35%), Nausea (24%), Peripheral Neuropathy (21%) |
Phase 2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT02266745)
This ongoing study is evaluating the efficacy and safety of PT-112 in patients with late-stage mCRPC. The trial has completed enrollment of 109 patients.[14]
| Parameter | Arm 1 | Arm 2 | Arm 3 |
| Dosing Schedule | 360 mg/m² Days 1 & 15 (28-day cycle) | 250 mg/m² Days 1 & 15 (28-day cycle) | 360 mg/m² Days 1 & 15 (Cycle 1), then 250 mg/m² Day 15 (subsequent cycles) |
| Median Overall Survival | 10 months (preliminary) | ||
| Median Radiographic Progression-Free Survival | 3 months (preliminary) | ||
| Circulating Tumor Cell (CTC) Conversion | 63% (12/19 patients) |
Following a successful end-of-phase 2 meeting with the FDA, a registrational Phase 3 study of PT-112 monotherapy in mCRPC is being planned.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PT-112 and a general workflow for its preclinical evaluation.
Caption: PT-112 signaling pathway leading to immunogenic cell death.
Caption: General workflow for preclinical evaluation of PT-112.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of PT-112.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of PT-112 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercial DNA-based test or a metabolic assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Calreticulin (CRT) Surface Exposure Assay
-
Cell Treatment: Cancer cells are treated with PT-112 at a predetermined concentration and for a specific duration.
-
Cell Staining: Cells are harvested and stained with a fluorescently labeled antibody specific for calreticulin. A viability dye (e.g., propidium iodide) is included to exclude dead cells.
-
Flow Cytometry: The percentage of cells with surface CRT exposure is quantified using a flow cytometer.
ATP Release Assay
-
Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with PT-112.
-
Supernatant Collection: The cell culture supernatant is collected at various time points post-treatment.
-
Bioluminescence Assay: The amount of ATP in the supernatant is quantified using a luciferase-based bioluminescence assay kit. The light output is measured with a luminometer and is proportional to the ATP concentration.
HMGB1 Release Assay
-
Supernatant Collection: Similar to the ATP release assay, cell culture supernatants are collected after PT-112 treatment.
-
ELISA: The concentration of HMGB1 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for HMGB1.
Mitochondrial Stress Assessment
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement:
-
Cells are treated with PT-112.
-
Cells are then incubated with a mitochondria-specific ROS indicator, such as MitoSOX™ Red.
-
The fluorescence intensity, which is proportional to the amount of mitochondrial ROS, is measured by flow cytometry.
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Following PT-112 treatment, cells are stained with a potentiometric dye, such as DiOC6(3).
-
A decrease in fluorescence intensity, indicating mitochondrial membrane depolarization, is quantified by flow cytometry.
-
Ribosome Biogenesis Inhibition Assay
-
Western Blot for Ribosomal Protein Translocation:
-
Cells are treated with PT-112.
-
Cellular fractions (cytoplasmic and nuclear) are isolated.
-
The levels of ribosomal proteins, such as RPL5 and RPL11, in each fraction are analyzed by Western blotting to observe their translocation, which is indicative of nucleolar stress and RiBi inhibition.
-
-
eIF2α Phosphorylation Analysis:
-
Whole-cell lysates are prepared from PT-112-treated and untreated cells.
-
The levels of phosphorylated eIF2α (a marker of ER stress) and total eIF2α are determined by Western blotting using specific antibodies. An increase in the ratio of phosphorylated to total eIF2α indicates the induction of ER stress.
-
Conclusion and Future Directions
PT-112 represents a promising new class of anti-cancer agents that leverages the patient's immune system to combat malignancies. Its unique mechanism of action, centered on the inhibition of ribosome biogenesis and the induction of immunogenic cell death, sets it apart from traditional platinum-based chemotherapies. The favorable safety profile and encouraging signs of clinical activity, particularly in cancers with bone involvement, warrant its continued development. The planned Phase 3 trial in mCRPC will be a critical step in establishing the clinical utility of PT-112. Further research into predictive biomarkers and rational combination therapies will be essential to fully realize the potential of this innovative therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Bioluminescence detection of ATP release mechanisms in epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calreticulin Release at an Early Stage of Death Modulates the Clearance by Macrophages of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Human/Mouse HMGB1 ELISA Kit Elisa Kit KE00343 | Proteintech [ptglab.com]
- 8. Immunogenic calreticulin exposure occurs through a phylogenetically conserved stress pathway involving the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ibl-international.com [ibl-international.com]
- 12. rdw.rowan.edu [rdw.rowan.edu]
- 13. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
PT-112's Role in Inhibiting Ribosomal Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating promising anti-cancer activity in both preclinical models and clinical trials.[1][2] Its unique chemical structure confers a distinct mechanism of action compared to traditional platinum-based chemotherapeutics, which primarily induce DNA damage.[3] A growing body of evidence indicates that a core component of PT-112's efficacy lies in its ability to inhibit ribosomal biogenesis (RiBi), a fundamental cellular process often dysregulated in cancer.[4][5] This targeted disruption of ribosome production triggers a cascade of cellular stresses, ultimately leading to immunogenic cell death (ICD) and the stimulation of an anti-tumor immune response.[6]
This technical guide provides an in-depth exploration of PT-112's role in inhibiting ribosomal biogenesis, detailing its mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate these effects.
The Core Mechanism: Inhibition of Ribosomal Biogenesis
The primary mechanism through which PT-112 exerts its anti-cancer effects is the induction of nucleolar stress, leading to the inhibition of ribosomal biogenesis.[5][7] The nucleolus is the primary site of ribosome production, a complex process that is highly upregulated in rapidly proliferating cancer cells to meet the demands of increased protein synthesis.
Induction of Nucleolar Stress
PT-112 treatment leads to rapid changes in the localization of key nucleolar proteins, a hallmark of nucleolar stress.[5] A prominent example is the relocation of Nucleophosmin (NPM1) from the nucleolus to the nucleoplasm.[5] This event is a critical indicator of disrupted ribosomal biogenesis.
Repression of Ribosomal RNA (rRNA) Processing and Translation
Nascent RNA sequencing of cancer cells treated with PT-112 reveals a statistically significant repression of pathways associated with ribosomal biogenesis, rRNA processing, and translation.[7] This indicates that PT-112 interferes with the transcriptional machinery responsible for producing the core components of ribosomes. The reduced expression of numerous ribosomal protein genes is a consistent finding across various cancer cell lines treated with PT-112.[5]
Downstream Cellular Effects of Ribosomal Biogenesis Inhibition
The inhibition of ribosomal biogenesis by PT-112 is not an isolated event but rather the initiator of a signaling cascade that culminates in cancer cell death.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The disruption of ribosome production and the subsequent imbalance in protein synthesis lead to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a trio of signaling pathways mediated by the sensor proteins PERK, IRE1, and ATF6.[8][9] The UPR initially aims to restore cellular homeostasis, but prolonged activation, as induced by PT-112, shifts the balance towards apoptosis.
Mitochondrial Stress
PT-112 treatment also induces significant mitochondrial stress, characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: Flow cytometry analysis using probes like MitoSOX reveals a time-dependent increase in mitochondrial ROS levels.
-
Altered Mitochondrial Membrane Potential: Changes in mitochondrial membrane integrity are observed following PT-112 exposure.
-
Morphological Changes: Electron microscopy can reveal alterations in mitochondrial structure.
This mitochondrial dysfunction contributes to the pro-apoptotic signaling cascade initiated by PT-112.
Inhibition of Oncogenic Signaling
PT-112 has been shown to significantly inhibit key oncogenic pathways, including those driven by c-Myc and NF-κB.[5] c-Myc is a master regulator of cell growth and proliferation and is known to drive ribosome biogenesis. By inhibiting this pathway, PT-112 further disrupts the cellular machinery required for cancer cell survival and proliferation.
Immunogenic Cell Death (ICD)
The culmination of PT-112-induced cellular stresses is a form of programmed cell death known as immunogenic cell death (ICD).[6] Unlike traditional apoptosis, which is immunologically silent, ICD is characterized by the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells. This process stimulates an adaptive anti-cancer immune response, potentially leading to long-term tumor control.
Quantitative Data: Cytotoxic Activity of PT-112
PT-112 has demonstrated broad-spectrum cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of exposure are summarized in the table below.[3]
| Cancer Type | Cell Line | IC50 (µM) |
| Bladder | 5637 | 10.3 ± 1.5 |
| T24 | 13.1 ± 1.9 | |
| Breast | BT-549 | 2.9 ± 0.4 |
| HS 578T | 4.5 ± 0.7 | |
| MCF7 | 11.2 ± 1.6 | |
| MDA-MB-231 | 3.8 ± 0.6 | |
| MDA-MB-468 | 6.2 ± 0.9 | |
| T-47D | 9.7 ± 1.4 | |
| CNS | SF-268 | 5.4 ± 0.8 |
| SF-295 | 7.1 ± 1.1 | |
| SF-539 | 6.8 ± 1.0 | |
| SNB-19 | 8.3 ± 1.2 | |
| SNB-75 | 9.1 ± 1.3 | |
| U251 | 6.5 ± 1.0 | |
| Colon | COLO 205 | 4.9 ± 0.7 |
| HCT-116 | 6.7 ± 1.0 | |
| HCT-15 | 8.1 ± 1.2 | |
| HT29 | 7.5 ± 1.1 | |
| KM12 | 5.8 ± 0.9 | |
| SW-620 | 6.3 ± 0.9 | |
| Leukemia | CCRF-CEM | 1.8 ± 0.3 |
| HL-60(TB) | 2.5 ± 0.4 | |
| K-562 | 3.1 ± 0.5 | |
| MOLT-4 | 2.2 ± 0.3 | |
| RPMI-8226 | 4.7 ± 0.7 | |
| SR | 3.9 ± 0.6 | |
| Melanoma | LOX IMVI | 4.2 ± 0.6 |
| MALME-3M | 5.6 ± 0.8 | |
| M14 | 6.9 ± 1.0 | |
| SK-MEL-2 | 7.8 ± 1.1 | |
| SK-MEL-28 | 8.7 ± 1.3 | |
| SK-MEL-5 | 9.5 ± 1.4 | |
| UACC-257 | 6.1 ± 0.9 | |
| UACC-62 | 5.2 ± 0.8 | |
| Non-Small Cell Lung | A549/ATCC | 8.9 ± 1.3 |
| EKVX | 10.1 ± 1.5 | |
| HOP-62 | 7.3 ± 1.1 | |
| HOP-92 | 6.4 ± 0.9 | |
| NCI-H226 | 9.8 ± 1.4 | |
| NCI-H23 | 8.4 ± 1.2 | |
| NCI-H322M | 7.9 ± 1.1 | |
| NCI-H460 | 5.7 ± 0.8 | |
| NCI-H522 | 11.5 ± 1.7 | |
| Ovarian | IGROV1 | 4.8 ± 0.7 |
| OVCAR-3 | 6.6 ± 1.0 | |
| OVCAR-4 | 5.9 ± 0.9 | |
| OVCAR-5 | 7.2 ± 1.1 | |
| OVCAR-8 | 8.0 ± 1.2 | |
| SK-OV-3 | 9.2 ± 1.3 | |
| Prostate | PC-3 | 7.7 ± 1.1 |
| DU-145 | 8.8 ± 1.3 | |
| Renal | 786-0 | 6.0 ± 0.9 |
| A498 | 7.4 ± 1.1 | |
| ACHN | 8.2 ± 1.2 | |
| CAKI-1 | 9.4 ± 1.4 | |
| RXF 393 | 5.3 ± 0.8 | |
| SN12C | 6.8 ± 1.0 | |
| TK-10 | 10.7 ± 1.6 | |
| UO-31 | 8.6 ± 1.3 |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of PT-112 on ribosomal biogenesis and downstream cellular processes.
Nascent RNA Sequencing
Objective: To quantify changes in the transcription of newly synthesized RNA, particularly rRNA and ribosomal protein-encoding mRNAs, following PT-112 treatment.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., non-small cell lung, prostate, and renal cell carcinoma) are cultured to ~80% confluency and treated with PT-112 at a predetermined concentration (e.g., 10 µM) or vehicle control for specified time points (e.g., 1 and 6 hours).
-
Nascent RNA Labeling: Cells are incubated with a uridine analog, such as 5-ethynyluridine (EU) or 4-thiouridine (4sU), which is incorporated into newly transcribed RNA.
-
Cell Lysis and RNA Isolation: Cells are harvested, and total RNA is isolated using a suitable method (e.g., TRIzol reagent).
-
Click Chemistry-based Biotinylation (for EU-labeled RNA): The alkyne group on the incorporated EU is reacted with a biotin-azide molecule via a copper-catalyzed click reaction.
-
Affinity Purification: Biotinylated nascent RNA is captured and purified using streptavidin-coated magnetic beads.
-
Library Preparation: The purified nascent RNA is used to construct a sequencing library. This typically involves fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Next-Generation Sequencing: The library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by PT-112 treatment. Pathway analysis tools are used to identify enrichment of specific biological processes, such as ribosomal biogenesis and rRNA processing.
Immunofluorescence for NPM1 Relocation
Objective: To visualize and quantify the translocation of NPM1 from the nucleolus to the nucleoplasm as a marker of nucleolar stress.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (or other relevant cell lines) are seeded onto glass coverslips and treated with PT-112 (e.g., 10 µM) or vehicle control for various time points (e.g., 8, 16, 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for NPM1.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The nucleus is counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides.
-
Confocal Microscopy: Images are acquired using a confocal microscope. Z-stacks are often collected to obtain a three-dimensional view of the cells.
-
Image Analysis and Quantification: The fluorescence intensity of NPM1 in the nucleolus versus the nucleoplasm is quantified using image analysis software. The ratio of nucleoplasmic to nucleolar fluorescence is calculated to determine the extent of NPM1 relocation.
Western Blot for ER Stress Markers
Objective: To detect the upregulation of key protein markers of the Unfolded Protein Response.
Methodology:
-
Cell Culture and Treatment: Cells are treated with PT-112 or a vehicle control for desired time points.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ER stress markers such as GRP78 (BiP), ATF6, and phosphorylated eIF2α. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Flow Cytometry for Mitochondrial Stress
Objective: To quantify mitochondrial reactive oxygen species (ROS) and mitochondrial mass.
Methodology:
-
Cell Culture and Treatment: Cells are treated with PT-112 or a vehicle control.
-
Staining for Mitochondrial ROS: Cells are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX™ Red.
-
Staining for Mitochondrial Mass: In a separate experiment, cells are stained with a dye that accumulates in mitochondria regardless of membrane potential, such as MitoTracker™ Green, to measure mitochondrial mass.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated and compared between treated and control groups to determine the relative levels of mitochondrial ROS and mitochondrial mass.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Nucleophosmin mutations alter its nucleolar localization by impairing G-quadruplex binding at ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. functional-inhibition-of-c-myc-using-novel-inhibitors-identified-through-hot-spot-targeting - Ask this paper | Bohrium [bohrium.com]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Mammalian Nascent RNA for Long Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell nascent RNA sequencing unveils coordinated global transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
Foundational Research on PT-112's Anti-Cancer Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating a unique pleiotropic mechanism of action in oncology.[1] Unlike traditional platinum-based chemotherapies, PT-112's anti-cancer effects are primarily mediated through the induction of immunogenic cell death (ICD), leading to the activation of a robust and durable anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the foundational preclinical research that has elucidated the core anti-cancer effects of PT-112, with a focus on its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used in these seminal studies.
Core Mechanism of Action: Induction of Immunogenic Cell Death (ICD)
The primary anti-cancer mechanism of PT-112 revolves around its ability to induce immunogenic cell death (ICD).[2][3] ICD is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" and "find me" signals to recruit and activate antigen-presenting cells (APCs), such as dendritic cells (DCs).[2][3] This, in turn, leads to the priming of T cells and the generation of a systemic anti-tumor immune response.[2][3]
The induction of ICD by PT-112 is a multi-faceted process involving several key cellular stress pathways:
-
Ribosomal Biogenesis (RiBi) Inhibition: PT-112 has been shown to rapidly inhibit ribosomal biogenesis, a critical process for protein synthesis and cell growth that is often upregulated in cancer cells.[4] This inhibition is a central and early event in PT-112's mechanism of action.
-
Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis and folding homeostasis by PT-112 leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.
-
Mitochondrial Dysfunction: PT-112 induces significant mitochondrial stress, characterized by the generation of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and changes in mitochondrial morphology.[5][6]
These interconnected stress pathways converge to induce the hallmarks of ICD, including the surface exposure of calreticulin (CRT), the release of ATP, and the secretion of high mobility group box 1 (HMGB1).[2][3]
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
Caption: PT-112 induces ICD through RiBi inhibition, ER stress, and mitochondrial dysfunction.
Quantitative In Vitro Efficacy
The cytotoxic activity of PT-112 has been evaluated against a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values after 72 hours of exposure, as reported in the supplementary materials of Yamazaki et al., Oncoimmunology, 2020.[2]
Table 1: PT-112 IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AMO1 | Multiple Myeloma | 0.387 |
| H929 | Multiple Myeloma | 0.542 |
| RPMI-8226 | Multiple Myeloma | 0.615 |
| U266B1 | Multiple Myeloma | 0.987 |
| MOLP-8 | Multiple Myeloma | 1.254 |
| MM.1S | Multiple Myeloma | 1.563 |
| K562 | Leukemia | 2.331 |
| Jurkat | Leukemia | 3.112 |
| HL-60(TB) | Leukemia | 4.558 |
| CCRF-CEM | Leukemia | 5.623 |
Table 2: PT-112 IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Prostate Cancer | ||
| LNCaP clone FGC | Prostate Cancer | 1.72 |
| PC-3 | Prostate Cancer | 5.247 |
| 22Rv1 | Prostate Cancer | 6.565 |
| Lung Cancer | ||
| NCI-H522 | Lung Cancer | 1.221 |
| A549 | Lung Cancer | 2.876 |
| NCI-H460 | Lung Cancer | 3.456 |
| HOP-92 | Lung Cancer | 4.112 |
| HOP-62 | Lung Cancer | 5.987 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 2.623 |
| T-47D | Breast Cancer | 3.124 |
| HS 578T | Breast Cancer | 4.553 |
| MDA-MB-231 | Breast Cancer | 6.765 |
| BT-549 | Breast Cancer | 8.991 |
| Colorectal Cancer | ||
| LS513 | Colorectal Cancer | 0.825 |
| HCT-116 | Colorectal Cancer | 1.543 |
| HT29 | Colorectal Cancer | 2.331 |
| COLO 205 | Colorectal Cancer | 3.987 |
| SW-620 | Colorectal Cancer | 5.112 |
| Other Solid Tumors | ||
| AGS | Gastric Cancer | 0.287 |
| SK-MEL-5 | Melanoma | 1.614 |
| HT1080 | Fibrosarcoma | 2.363 |
| HOS | Osteosarcoma | 3.953 |
| A253 | Salivary Gland | 3.877 |
| OVCAR-3 | Ovarian Cancer | 4.221 |
| UO-31 | Renal Cancer | 4.887 |
| SF-295 | Glioblastoma | 6.223 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of PT-112.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PT-112 in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: PT-112 is serially diluted in culture medium and added to the cells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with PT-112 for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Immunogenic Cell Death (ICD) Marker Analysis
Objective: To quantify the cell surface exposure of calreticulin, a key "eat-me" signal in ICD.
Methodology:
-
Cell Treatment: Cancer cells are treated with PT-112 at a predetermined concentration (e.g., 2x IC50) for various time points (e.g., 4, 8, 24 hours).
-
Cell Harvesting and Staining:
-
Cells are harvested gently using a non-enzymatic cell dissociation solution.
-
Cells are washed with ice-cold PBS and resuspended in FACS buffer (PBS with 1% BSA).
-
Cells are incubated with an anti-calreticulin antibody (e.g., rabbit anti-CRT, clone EPR3924, Abcam) or an isotype control antibody for 30 minutes on ice.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 30 minutes on ice in the dark.
-
A viability dye (e.g., DAPI or Propidium Iodide) is added to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Samples are acquired on a flow cytometer.
-
The percentage of CRT-positive cells within the live cell population is determined using appropriate gating strategies.
-
Objective: To measure the release of ATP, a "find-me" signal, from PT-112-treated cells.
Methodology:
-
Cell Treatment: Cells are treated with PT-112 as described for the CRT exposure assay.
-
Supernatant Collection: At the desired time points, the cell culture supernatant is collected and centrifuged to remove any detached cells.
-
ATP Quantification: The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based ATP determination kit (e.g., ATPlite Luminescence Assay System, PerkinElmer) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a luminometer, and the ATP concentration is calculated based on a standard curve.
Objective: To detect the release of HMGB1, another important DAMP, into the cell culture medium.
Methodology:
-
Protein Precipitation from Supernatant:
-
Supernatants from PT-112-treated and control cells are collected.
-
Proteins in the supernatant are precipitated using trichloroacetic acid (TCA) or acetone.
-
-
Western Blotting:
-
The precipitated proteins are resuspended in Laemmli sample buffer, boiled, and separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against HMGB1 (e.g., rabbit anti-HMGB1, clone D3E5, Cell Signaling Technology).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of PT-112 in a preclinical animal model.
Methodology:
-
Tumor Cell Implantation:
-
Syngeneic mouse cancer cells (e.g., CT26 colon carcinoma or 4T1 breast cancer cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
PT-112 is administered intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
-
Immunophenotyping (Optional):
-
Tumors and spleens can be harvested and processed to single-cell suspensions for flow cytometric analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells, dendritic cells, myeloid-derived suppressor cells).
-
Experimental Workflow for In Vivo Efficacy and Immune Analysis
Caption: Workflow for assessing PT-112's in vivo efficacy and immune effects.
Conclusion
The foundational research on PT-112 has established its unique mechanism of action centered on the induction of immunogenic cell death. This is driven by a cascade of cellular events, including the inhibition of ribosomal biogenesis, ER stress, and mitochondrial dysfunction. The broad in vitro cytotoxicity against a wide range of cancer cell lines, coupled with significant in vivo tumor growth inhibition and the stimulation of an anti-tumor immune response, underscores the potential of PT-112 as a novel immunotherapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these foundational findings. The continued exploration of PT-112's pleiotropic effects holds promise for the development of new and effective cancer treatment strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
PT-112's Pyrophosphate Moiety: A Technical Guide to its Core Role in Osteotropism
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule conjugate of pyrophosphate and a platinum(II) moiety, currently under clinical development for the treatment of various cancers, particularly those with bone involvement.[1][2][3] Its unique chemical structure confers a dual mechanism of action: the platinum component induces immunogenic cell death (ICD) in cancer cells, while the pyrophosphate moiety is responsible for its remarkable osteotropism, or bone-seeking property.[2][4] This technical guide provides an in-depth exploration of the core relationship between PT-112's pyrophosphate component and its preferential accumulation in bone tissue, a critical feature for treating primary bone cancers and metastases.
The Pyrophosphate Moiety and Osteotropism
The propensity of PT-112 to accumulate in bone is attributed to its pyrophosphate (PPi) moiety.[2][4] Pyrophosphate is an endogenous molecule involved in bone metabolism, acting as a regulator of mineralization.[5] The structural similarity of the pyrophosphate ligand in PT-112 to bisphosphonates, a class of drugs known for their high bone affinity, is believed to be the primary driver of its osteotropism.[4] This targeted delivery allows for higher concentrations of the cytotoxic platinum payload to be delivered directly to the site of bone tumors, potentially increasing efficacy while minimizing systemic toxicity.
Biodistribution of PT-112
Preclinical studies in mouse models have consistently demonstrated the preferential accumulation of PT-112 in bone tissue compared to other organs. Imaging studies have shown high concentrations of PT-112 in the bone, as well as in the kidney and liver, which are involved in its clearance.[4] While precise, comprehensive quantitative data from a single source is not publicly available, evidence from multiple studies supports this targeted distribution.
| Tissue | Relative Concentration | Method of Analysis | Reference |
| Bone | High | Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) | [4] |
| Kidney | High | Not Specified | [4] |
| Liver | High | Not Specified | [4] |
| Lung | Moderate | Not Specified | [4] |
Mechanism of Action in the Bone Microenvironment
Once localized to the bone, PT-112 exerts its anti-cancer effects through the induction of immunogenic cell death (ICD).[2][6] This process is initiated by the platinum component of the molecule and involves the generation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction within the cancer cells.[7]
Key Events in PT-112-Induced Immunogenic Cell Death:
-
ER Stress: PT-112 induces the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key indicator of ER stress and activation of the integrated stress response (ISR).[7]
-
Mitochondrial Dysfunction: The drug causes an increase in mitochondrial mass, production of reactive oxygen species (ROS), and changes in mitochondrial membrane polarization. This leads to the release of mitochondrial DNA into the cytosol, a potent immunogenic signal.[7]
-
Damage-Associated Molecular Patterns (DAMPs) Release: The cellular stress induced by PT-112 leads to the surface exposure of calreticulin and the release of ATP and high mobility group box 1 (HMGB1).[2][6] These DAMPs act as "eat me" signals, promoting the engulfment of dying cancer cells by dendritic cells and stimulating an anti-tumor immune response.
Interaction with Bone Cells
The pyrophosphate moiety of PT-112 not only targets the drug to the bone but may also influence the bone microenvironment directly. Pyrophosphate is known to inhibit bone mineralization and can affect the function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). While the specific effects of PT-112 on these cells are still under investigation, it is hypothesized that the local high concentration of the pyrophosphate conjugate could modulate bone remodeling processes, which are often dysregulated in the presence of bone metastases.
Signaling Pathways
The precise signaling pathways governing the uptake of PT-112 by bone cells and its subsequent anti-tumor activity are multifaceted and likely involve a combination of pyrophosphate-mediated targeting and platinum-induced stress responses.
References
- 1. researchgate.net [researchgate.net]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
The Pleiotropic Effects of PT-112: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small-molecule conjugate of platinum and pyrophosphate currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1] Its unique chemical structure, featuring a platinum(II) center coordinated to a pyrophosphate and a (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) ligand, confers a distinct and multifaceted mechanism of action that sets it apart from traditional platinum-based chemotherapeutics.[2][3] This technical guide provides a comprehensive overview of the pleiotropic effects of PT-112, focusing on its core mechanisms of action, and presents quantitative data and detailed experimental methodologies from key preclinical and clinical studies.
The primary anticancer activity of PT-112 stems from its ability to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor cells.[4][5] This is complemented by its capacity to inhibit ribosomal biogenesis and induce significant stress on cellular organelles, particularly the mitochondria and endoplasmic reticulum.[6][7] Furthermore, the pyrophosphate moiety imparts an osteotropic property to PT-112, leading to its accumulation in bone tissue and suggesting a therapeutic advantage in treating bone metastases.[1][8]
Core Mechanisms of Action
The pleiotropic effects of PT-112 are rooted in a cascade of intracellular events that ultimately lead to cancer cell death and the activation of the host immune system.
Inhibition of Ribosomal Biogenesis
A key upstream event in the mechanism of action of PT-112 is the inhibition of ribosomal biogenesis (RiBi).[7] Treatment of cancer cells with PT-112 leads to nucleolar stress, characterized by the rapid relocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm.[7] This disruption of ribosomal synthesis and assembly processes is believed to be a central driver of PT-112-induced cancer cell death, as the high metabolic and proliferative rate of cancer cells makes them particularly vulnerable to RiBi inhibition.[7][9][10] Gene expression analyses have confirmed that PT-112 treatment results in the significant repression of pathways related to RiBi and rRNA processing.[7]
Mitochondrial and Endoplasmic Reticulum Stress
PT-112 induces significant stress on both the mitochondria and the endoplasmic reticulum (ER).[6]
Mitochondrial Stress: PT-112 treatment leads to a cascade of mitochondrial-damaging effects, including:
-
Increased mitochondrial reactive oxygen species (ROS) generation.[2][11]
-
Altered mitochondrial respiration.[12]
-
Release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal that can trigger a "viral mimicry" response.[6][13]
Interestingly, cancer cells with existing mitochondrial deficiencies have shown increased sensitivity to PT-112, suggesting a potential biomarker for patient stratification.[2][11]
Endoplasmic Reticulum (ER) Stress: PT-112 triggers the ER stress response, a key indicator of which is the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[6][14] This activation of the integrated stress response (ISR) is a critical component of the signaling cascade that leads to immunogenic cell death.[6]
Induction of Immunogenic Cell Death (ICD)
The culmination of RiBi inhibition and organelle stress is the induction of immunogenic cell death (ICD).[4][5] ICD is a functionally distinct form of cell death that is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants to the immune system.[4] Key DAMPs released upon PT-112 treatment include:
-
Calreticulin (CRT) exposure: Translocation of CRT to the cell surface, which serves as a potent phagocytic signal for dendritic cells.[4][8]
-
ATP secretion: Release of extracellular ATP, which acts as a "find me" signal to attract immune cells.[4]
-
High mobility group box 1 (HMGB1) protein release: Passive release of HMGB1 from the nucleus of dying cells, which acts as a late-stage immunostimulatory signal.[4]
The release of these DAMPs promotes the maturation and activation of dendritic cells, leading to the priming of tumor-specific T cells and the generation of a robust and durable anti-cancer immune response.[4][5]
Osteotropism
The pyrophosphate component of PT-112 is chemically similar to bisphosphonates, a class of drugs known for their affinity for the bone mineral matrix.[8] This "osteotropism" results in higher concentrations of PT-112 in bone tissue compared to other organs.[2][8] This property is particularly relevant for the treatment of cancers that frequently metastasize to the bone, such as prostate and breast cancer, as well as primary bone malignancies like multiple myeloma.[1]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of PT-112.
Table 1: In Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines [3]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast | MDAMB415 | 222.14 |
| BT20 | 125.06 | |
| T47D | 88.04 | |
| Colon | SW480 | 114.71 |
| HT29 | 80.52 | |
| HCT116 | 32.53 | |
| Gastric | AGS | 0.287 |
| Lung | A549 | 45.42 |
| H460 | 38.69 | |
| Prostate | PC3 | 54.19 |
| DU145 | 39.81 | |
| Mean (all 121 cell lines) | 58.60 |
Table 2: Clinical Efficacy of PT-112 in Phase 1/2 Studies
| Indication | Clinical Trial | Key Efficacy Endpoints | Reference |
| Advanced Solid Tumors | NCT02266745 (Phase 1) | 17% of patients achieved PFS ≥6 months. Durable partial responses in NSCLC, SCLC, and thymoma. | [15][16] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | NCT02266745 (Phase 2) | Radiographic and serum marker reductions. 4 of 10 mCRPC patients survived ≥2 years. | [17] |
| mCRPC (with Avelumab) | NCT03409458 (Phase 1b) | PSA declines in 6/14 patients (3 with ≥50% decrease). Radiographic reductions in 2/9 patients with measurable disease. | [18] |
| Thymic Epithelial Tumors | NCT05104736 (Phase 2) | 89% of evaluable patients had stable disease. Median PFS not reached in thymoma and 6.2 months in thymic carcinoma. | [19][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay[3]
-
Cell Culture: 121 human cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of PT-112 for 72 hours.
-
Cell Viability Assessment: Cell viability was determined using a commercial DNA-based fluorescence assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
DAMPs Release Assay[4]
-
Cell Culture and Treatment: Mouse breast carcinoma TSA cells were treated with PT-112, cisplatin (negative control), or mitoxantrone (positive control) for 24 and 48 hours.
-
Calreticulin (CRT) Exposure: Surface CRT exposure was assessed by flow cytometry using a CRT-specific antibody.
-
ATP Secretion: Extracellular ATP levels in the culture supernatant were measured using a luminometric assay.
-
HMGB1 Release: Extracellular HMGB1 levels in the culture supernatant were quantified by ELISA.
Clinical Trial Protocol: PT-112 in Thymic Epithelial Tumors (NCT05104736)[21][22][23]
-
Patient Population: Patients aged 18 years and older with recurrent thymoma or thymic carcinoma whose disease progressed after at least one platinum-containing chemotherapy.
-
Treatment Regimen: PT-112 administered intravenously at 360 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Primary Objective: To determine the objective response rate (ORR) per RECIST 1.1 criteria.
-
Secondary Objectives: To assess safety, duration of response, progression-free survival (PFS), and overall survival (OS).
-
Correlative Studies: Analysis of immune cell infiltration and activation in tumor biopsies and peripheral blood.
Clinical Trial Protocol: PT-112 in mCRPC (NCT02266745)[15][16][17]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer with radiographic progression after at least three prior lines of therapy.
-
Treatment Regimen: Patients were randomized to one of three dosing arms to determine the recommended Phase 3 dose.
-
Primary Objective: To determine the recommended Phase 3 dose and schedule for PT-112.
-
Secondary Objectives: To evaluate the disease control rate, safety, overall survival, and radiographic progression-free survival.
Clinical Trial Protocol: PT-112 in Combination with Avelumab (NCT03409458)[18][24][25][26]
-
Patient Population: Patients with selected advanced solid tumors, including non-small cell lung cancer (NSCLC) and mCRPC.
-
Treatment Regimen: A dose-escalation phase to determine the recommended Phase 2 dose of PT-112 in combination with a fixed dose of avelumab (800 mg).
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PT-112 in combination with avelumab.
-
Secondary Objectives: To evaluate the safety, tolerability, and preliminary clinical effects of the combination.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with PT-112.
Caption: Core mechanisms of action of PT-112.
Caption: PT-112-induced immunogenic cell death pathway.
Caption: Generalized clinical trial workflow for PT-112.
Conclusion
PT-112 is a promising anti-cancer agent with a unique pleiotropic mechanism of action that distinguishes it from conventional chemotherapies. Its ability to induce immunogenic cell death, coupled with its effects on ribosomal biogenesis and organelle stress, provides a multi-pronged attack on cancer cells. The osteotropic nature of PT-112 further enhances its therapeutic potential, particularly for patients with bone-metastatic disease. The data from preclinical and ongoing clinical trials are encouraging, demonstrating a manageable safety profile and signals of durable anti-tumor activity across a range of malignancies. Further research and clinical development are warranted to fully elucidate the therapeutic potential of PT-112 and to identify patient populations most likely to benefit from this novel immunotherapeutic agent.
References
- 1. Phosplatin Therapeutics Receives Notice of US Patent Issuance for PT-112 as Therapeutic Agent for Treatment of Bone or Blood Cancers [prnewswire.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Partial mitochondrial involvement in the antiproliferative and immunostimulatory effects of PT-112. [vivo.weill.cornell.edu]
- 14. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 15. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. urologytimes.com [urologytimes.com]
- 18. PT-112 in advanced metastatic castrate-resistant prostate cancer (mCRPC), as monotherapy or in combination with PD-L1 inhibitor avelumab: Findings from two phase I studies. - ASCO [asco.org]
- 19. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for PT-112 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PT-112, a novel platinum-pyrophosphate conjugate, in preclinical mouse tumor models. PT-112 is recognized for its unique mechanism of action that induces immunogenic cell death (ICD), making it a promising candidate for cancer immunotherapy research.[1][2][3][4] Its osteotropic properties, driven by the pyrophosphate moiety, allow for targeted accumulation in bone, offering a therapeutic advantage for cancers affecting the skeletal system.[5]
Mechanism of Action
PT-112 exerts its anti-cancer effects through a pleiotropic mechanism that distinguishes it from traditional platinum-based chemotherapies.[6] Key aspects of its mechanism include:
-
Induction of Immunogenic Cell Death (ICD): PT-112 stimulates the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1).[1][2] These molecules act as danger signals that recruit and activate dendritic cells, leading to the priming of an anti-tumor T-cell response.[5][6]
-
Ribosomal Biogenesis Inhibition: PT-112 has been shown to inhibit ribosomal biogenesis, a critical process for protein synthesis that is often upregulated in cancer cells.[4][5]
-
Mitochondrial and Endoplasmic Reticulum Stress: The compound induces significant stress on the mitochondria and endoplasmic reticulum within cancer cells, contributing to cell death.[4] This includes the generation of reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol, which can further stimulate an immune response.[4][6]
-
Osteotropism: The pyrophosphate component of PT-112 leads to its accumulation in bone tissue, making it particularly relevant for treating bone metastases and primary bone cancers like multiple myeloma.[5]
Data Presentation: In Vivo Efficacy of PT-112
The following tables summarize quantitative data from preclinical studies of PT-112 in various mouse tumor models.
Table 1: PT-112 Administration in Syngeneic Solid Tumor Models
| Tumor Model | Mouse Strain | PT-112 Dosage and Route | Dosing Schedule | Key Findings |
| CT26 Colorectal Carcinoma | BALB/c | 40 mg/kg, Intraperitoneal (i.p.) | Biweekly (5 doses) | Synergy with PD-1/PD-L1 blockade.[1] |
| 90 mg/kg, Intravenous (i.v.) | Weekly (5 doses) | Synergy with PD-1/PD-L1 blockade.[1] | ||
| 150 mg/kg, Intratumoral (i.t.) | Single dose on day 0 | Initiates a robust, systemic immune response.[1] | ||
| MC38 Colon Adenocarcinoma | C57BL/6 | 40 mg/kg, Intraperitoneal (i.p.) | Biweekly (7 doses) | Synergy with PD-1/PD-L1 blockade.[1] |
Table 2: PT-112 Administration in a Multiple Myeloma Model
| Tumor Model | Mouse Strain | PT-112 Dosage and Route | Dosing Schedule | Key Findings |
| Vk*MYC Multiple Myeloma | C57BL/6 background | 62.5 mg/kg | Twice a week | Induced disease stabilization and significant M-spike reductions.[5] |
Experimental Protocols
Protocol 1: General Preparation of PT-112 for In Vivo Administration
Materials:
-
PT-112 powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Aseptically weigh the required amount of PT-112 powder. Reconstitute the powder in sterile PBS to a desired stock concentration. The referenced literature suggests dissolving PT-112 in phosphate buffer.[1] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of PT-112 in 1 mL of sterile PBS.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the PT-112 powder.
-
Sterilization: Sterilize the PT-112 solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Dilution: Based on the desired final dosage and the weight of the mouse, calculate the required volume of the stock solution. Dilute the stock solution with sterile PBS to the final injection volume. A common total injection volume for mice is 100-200 µL.[1]
-
Storage: Store the prepared PT-112 solution according to the manufacturer's instructions. For short-term storage, it is advisable to keep the solution at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.
Protocol 2: Subcutaneous Tumor Implantation (CT26 and MC38 Models)
Materials:
-
CT26 or MC38 cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice
Procedure:
-
Cell Preparation: Culture CT26 or MC38 cells to 70-80% confluency. On the day of implantation, harvest the cells by trypsinization, wash with complete medium, and then wash again with sterile PBS.
-
Cell Counting: Resuspend the cell pellet in sterile PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Dose Preparation: Adjust the cell concentration with sterile PBS to achieve the desired number of cells in the final injection volume. For the CT26 model, a typical inoculum is 0.25 x 10^6 cells.[1]
-
Implantation: Anesthetize the mice. Shave and sterilize the flank area. Subcutaneously inject the cell suspension into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups and begin PT-112 administration as described in the specific protocols.
Protocol 3: Administration of PT-112 in Solid Tumor Models
Intraperitoneal (i.p.) Injection:
-
Prepare the PT-112 solution at the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse, the dose is 0.8 mg).
-
Gently restrain the mouse, tilting it slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the PT-112 solution slowly.
Intravenous (i.v.) Injection:
-
Prepare the PT-112 solution at the desired concentration (e.g., for a 90 mg/kg dose in a 20g mouse, the dose is 1.8 mg).
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins and inject the PT-112 solution slowly.
Intratumoral (i.t.) Injection:
-
Prepare the PT-112 solution at the desired concentration (e.g., for a 150 mg/kg dose in a 20g mouse, the dose is 3.0 mg, typically in a small volume like 50 µL).[1]
-
Anesthetize the mouse.
-
Insert a small gauge needle directly into the center of the subcutaneous tumor.
-
Inject the PT-112 solution slowly to ensure even distribution within the tumor.
Protocol 4: Assessment of Efficacy in the Vk*MYC Multiple Myeloma Model
Model Establishment:
-
The VkMYC model of multiple myeloma can be established in mice through genetic engineering or by transplanting myeloma cells from a donor VkMYC mouse.[5]
PT-112 Administration:
-
Administer PT-112 at a dose of 62.5 mg/kg twice a week via an appropriate route (e.g., intraperitoneal or intravenous).[5]
Efficacy Assessment:
-
M-Spike Monitoring: The primary endpoint for assessing tumor burden in this model is the level of monoclonal (M)-protein in the serum, also known as the M-spike.
-
Blood Collection: Collect blood samples from the mice at baseline and at regular intervals throughout the treatment period.
-
Serum Protein Electrophoresis (SPEP): Perform SPEP on the collected serum to separate and quantify the M-protein.
-
Data Analysis: Compare the M-spike levels in the PT-112 treated group to the vehicle control group to determine the effect of the treatment on tumor burden. A significant reduction in M-spike levels indicates anti-myeloma activity.[5]
Visualizations
Caption: Signaling pathway of PT-112 leading to immunogenic cell death.
Caption: Experimental workflow for PT-112 administration in mouse tumor models.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Vk*MYC Mouse Model recapitulates human multiple myeloma evolution and genomic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Immunogenic Cell Death Markers Induced by PT-112
Introduction
PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated promising anti-tumor activity in preclinical models and clinical trials.[1][2] A key mechanism of action for PT-112 is the induction of immunogenic cell death (ICD), a form of regulated cell death that activates an anti-tumor immune response.[1][3][4] This process is critical for the efficacy of certain cancer therapies as it can convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are infiltrated by immune cells.[3][4]
The immunogenicity of cell death triggered by PT-112 is largely attributed to the release of Damage-Associated Molecular Patterns (DAMPs).[3][4] These molecules act as danger signals that alert the immune system to the presence of dying tumor cells. The three hallmark DAMPs associated with ICD are:
-
Calreticulin (CRT) exposure: The translocation of CRT from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for dendritic cells.[3][4][5]
-
ATP secretion: The release of adenosine triphosphate into the extracellular space, which serves as a "find-me" signal for immune cells.[3][4]
-
High Mobility Group Box 1 (HMGB1) release: The passive release of this nuclear protein from dying cells, which promotes the maturation and antigen presentation capabilities of dendritic cells.[3][4][6]
PT-112 induces ICD by causing endoplasmic reticulum (ER) and mitochondrial stress within cancer cells.[7][8] This is initiated by the inhibition of ribosomal biogenesis, leading to a cascade of events that culminates in the release of the aforementioned DAMPs.[7][8][9]
These application notes provide detailed protocols for the assessment of the three key ICD markers—surface-exposed CRT, extracellular ATP, and released HMGB1—in cancer cells treated with PT-112.
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
The mechanism of PT-112-induced ICD involves a series of intracellular events that lead to the exposure and release of DAMPs. The process begins with PT-112 inhibiting ribosomal biogenesis, which triggers significant stress in the endoplasmic reticulum and mitochondria.[7][8] This organellar stress is a key driver for the subsequent immunogenic signaling.[7][8][9] The ER stress leads to the translocation of calreticulin to the cell surface, while mitochondrial dysfunction contributes to the release of ATP and HMGB1.[3][5][7]
Caption: PT-112 signaling pathway leading to immunogenic cell death.
Experimental Workflow
The assessment of ICD markers involves a series of steps, from cell culture and treatment to the individual assays for each DAMP. The following diagram outlines the general workflow.
Caption: General experimental workflow for assessing ICD markers.
Materials and Methods
Cell Culture and PT-112 Treatment
-
Cell Lines: A variety of human or mouse cancer cell lines can be used. For example, mouse colorectal carcinoma CT26 cells or human prostate cancer DU-145 cells have been used in previous studies.[3][10]
-
Culture Conditions: Culture the cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
PT-112 Preparation: Prepare a stock solution of PT-112 in a suitable solvent (e.g., sterile water or PBS). The final concentration of PT-112 for treatment will vary depending on the cell line's sensitivity, typically ranging from 2 µM to 50 µg/mL.[3][10] It is recommended to perform a dose-response curve to determine the IC50 value for the cell line of interest.[3]
-
Treatment Protocol:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, 96-well plates for luminescence assays).
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of PT-112. Include an untreated control and positive controls for ICD induction, such as mitoxantrone (MTX) or doxorubicin (DOX), if desired.[3][11]
-
Incubate the cells for a specified period, typically between 24 and 72 hours.[3][5][10]
-
Protocol 1: Calreticulin (CRT) Exposure Assay by Flow Cytometry
This protocol details the detection of surface-exposed CRT on PT-112-treated cells.
Materials:
-
PT-112-treated and control cells in suspension
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Primary antibody: Rabbit anti-calreticulin antibody (e.g., Abcam, #AB2907)[5]
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Invitrogen, #A11034)[5]
-
Viability dye: 7-AAD or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, carefully collect the cell culture supernatant (for ATP and HMGB1 assays). Gently detach the adherent cells using a non-enzymatic cell dissociation solution. Combine with any floating cells from the supernatant by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary anti-CRT antibody (e.g., at a 1:700 dilution).[5] Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently labeled secondary antibody and the viability dye (e.g., 7-AAD). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer. Exclude dead cells (positive for the viability dye) from the analysis.[5] CRT exposure is quantified as the mean fluorescence intensity (MFI) on the surface of viable cells.
Protocol 2: Extracellular ATP Secretion Assay
This protocol describes the measurement of ATP released into the cell culture supernatant.
Materials:
-
Supernatant from PT-112-treated and control cells
-
Luminescence-based ATP assay kit (e.g., Promega's ENLITEN® ATP Assay System)[3]
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Supernatant Collection: After the treatment period, centrifuge the culture plates at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.
-
Sample Preparation: Carefully collect the supernatant without disturbing the cell pellet. If necessary, centrifuge the supernatant again at a higher speed to remove any remaining cells or debris.
-
Assay Execution:
-
Allow the ATP assay reagents and the collected supernatants to equilibrate to room temperature.
-
Pipette the supernatants into the opaque-walled 96-well plate.
-
Prepare an ATP standard curve according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate for the time specified in the kit's protocol (typically 2-10 minutes).
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the ATP concentration in the samples by interpolating from the standard curve.
Protocol 3: HMGB1 Release Assay
This protocol details the quantification of HMGB1 released into the cell culture supernatant.
Materials:
-
Supernatant from PT-112-treated and control cells
-
HMGB1 ELISA Kit (e.g., Tecan) or a luminescence-based immunoassay (e.g., Promega's Lumit® HMGB1 Immunoassay)[3][12]
-
Microplate reader (for ELISA) or luminometer (for Lumit assay)
Procedure (Example using ELISA):
-
Supernatant Collection: Use the same supernatant samples collected for the ATP assay. Samples can be stored at -80°C if not used immediately.
-
Assay Execution:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and supernatant samples to the wells of the pre-coated microplate according to the manufacturer's protocol.
-
Incubate the plate.
-
Wash the wells multiple times as instructed.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of HMGB1 in the samples.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups. The results should be presented as the mean ± standard error of the mean (SEM) from at least two or three independent experiments.[3] Statistical analysis, such as a one-way ANOVA, should be performed to determine the significance of the findings.[3]
Table 1: Quantification of ICD Markers in TSA Cells Treated with PT-112
| Treatment (24h) | Surface CRT (MFI) | Extracellular ATP (RLU) | Extracellular HMGB1 (ng/mL) |
| Untreated | 100 ± 12 | 1.0 x 10^5 ± 0.2 x 10^5 | 5 ± 1.5 |
| PT-112 (50 µg/mL) | 250 ± 25 | 3.5 x 10^5 ± 0.5 x 10^5** | 25 ± 4.0 |
| Mitoxantrone (2.5 µM) | 280 ± 30 | 4.0 x 10^5 ± 0.6 x 10^5 | 28 ± 3.5*** |
| Cisplatin (15 µM) | 110 ± 15 | 1.2 x 10^5 ± 0.3 x 10^5 | 6 ± 2.0 |
*Data are representative and adapted from Yamazaki et al., 2020.[3] Values are presented as mean ± SEM. MFI: Mean Fluorescence Intensity; RLU: Relative Light Units. Statistical significance compared to untreated cells: **p < 0.01, **p < 0.001.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to assess the induction of immunogenic cell death by PT-112. By quantifying the key DAMPs—calreticulin, ATP, and HMGB1—investigators can effectively characterize the immunogenic potential of this novel anti-cancer agent. Consistent and reproducible measurement of these markers is essential for the continued development of PT-112 and other ICD-inducing therapies, ultimately aiming to improve patient outcomes by harnessing the power of the immune system to fight cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Assessment of HMGB1 Exodus by Automated Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 8. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lumit® HMGB1 Human/Mouse Immunoassay [promega.com]
Application Notes and Protocols: Utilizing PT-112 in Combination with Checkpoint Inhibitors In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated significant potential in oncology. Its unique mechanism of action, which induces immunogenic cell death (ICD), makes it a prime candidate for combination therapies, particularly with immune checkpoint inhibitors.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the synergistic effects of PT-112 in combination with checkpoint inhibitors in preclinical in vivo models.
PT-112's therapeutic efficacy stems from its ability to induce a robust anti-tumor immune response. It triggers the release of damage-associated molecular patterns (DAMPs), including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[1][2] These signals are crucial for the recruitment and activation of dendritic cells, leading to the priming of tumor-specific T cells. By fostering an immunologically "hot" tumor microenvironment, PT-112 can enhance the efficacy of checkpoint inhibitors, which rely on a pre-existing anti-tumor immune response to be effective. Preclinical studies have shown that the combination of PT-112 with anti-PD-1 or anti-PD-L1 antibodies results in synergistic tumor growth inhibition and improved survival in various mouse models.[1][3]
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
PT-112's mechanism of action is distinct from traditional platinum-based chemotherapies. It primarily induces ICD through a cascade of events involving ribosomal biogenesis inhibition, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.
-
Ribosomal Biogenesis Inhibition: PT-112 disrupts the normal production of ribosomes within the cancer cell.
-
ER Stress: This disruption leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.
-
Mitochondrial Dysfunction: Concurrently, PT-112 induces mitochondrial stress, leading to the generation of reactive oxygen species (ROS) and the release of mitochondrial components.
-
Immunogenic Cell Death: The culmination of these stresses results in the hallmark features of ICD, including the surface exposure of calreticulin and the release of ATP and HMGB1. These DAMPs act as "eat me" and "find me" signals for the immune system, initiating a potent anti-tumor immune response.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study evaluating the combination of PT-112 and an anti-PD-1 checkpoint inhibitor in a syngeneic mouse tumor model.
Materials and Reagents
-
Cell Lines: Murine colon carcinoma CT26 or MC38 cells.
-
Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6J (for MC38) mice.
-
PT-112: Provided by the manufacturer, to be reconstituted in a suitable vehicle (e.g., phosphate buffer).
-
Anti-PD-1 Antibody: InVivoMAb anti-mouse PD-1 (CD279) or a similar clone.
-
Vehicle Control: Phosphate buffer or as specified for PT-112.
-
Isotype Control Antibody: InVivoMAb rat IgG2a isotype control or equivalent.
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate Buffered Saline (PBS): Sterile, for cell washing and injections.
-
Anesthesia: Ketamine/xylazine cocktail or isoflurane.
-
Calipers: For tumor measurement.
-
Syringes and Needles: Appropriate sizes for subcutaneous and intravenous/intraperitoneal injections.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Tumor Inoculation:
-
Culture CT26 or MC38 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells during the exponential growth phase and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL (for CT26) or 5 x 10^6 cells/mL (for MC38).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., phosphate buffer, i.v. or i.p. on the same schedule as PT-112).
-
Group 2: PT-112 monotherapy (90 mg/kg, i.v., once weekly).[1]
-
Group 3: Anti-PD-1 monotherapy (10 mg/kg, i.p., twice weekly).[1]
-
Group 4: PT-112 and Anti-PD-1 combination therapy (dosing as per individual groups).
-
-
Treatment Administration:
-
Administer treatments according to the specified doses, routes, and schedules for a predetermined duration (e.g., 2-3 weeks).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
Continue to measure tumor volumes 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant morbidity.
-
-
Immune Profiling (Optional):
-
At the end of the study, tumors can be excised, weighed, and processed for immune cell analysis by flow cytometry or immunohistochemistry to assess the infiltration of T cells, dendritic cells, and other immune populations.
-
Data Presentation
The following tables summarize representative quantitative data from in vivo studies combining PT-112 with a checkpoint inhibitor.
Table 1: Synergistic Effect of PT-112 and Anti-PD-1 on Tumor Growth in CT26 Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 1500 ± 150 | - | 0/7 |
| PT-112 (90 mg/kg) | 800 ± 120 | 46.7 | 0/7 |
| Anti-PD-1 (10 mg/kg) | 1200 ± 130 | 20.0 | 0/7 |
| PT-112 + Anti-PD-1 | 150 ± 50 | 90.0 | 5/7 |
Data are representative and compiled from descriptions in Yamazaki et al., 2020.[1]
Table 2: Effect of PT-112 and Anti-PD-1 on Overall Survival in CT26 Tumor-Bearing Mice
| Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Control (%) |
| Vehicle Control | 25 | - |
| PT-112 (90 mg/kg) | 30 | 20 |
| Anti-PD-1 (10 mg/kg) | 28 | 12 |
| PT-112 + Anti-PD-1 | >60 | >140 |
Data are representative and compiled from descriptions in Yamazaki et al., 2020.[1]
Conclusion
The combination of PT-112 with checkpoint inhibitors represents a promising therapeutic strategy. The ability of PT-112 to induce immunogenic cell death and modulate the tumor microenvironment provides a strong rationale for its use in overcoming resistance to immunotherapy. The protocols and data presented here offer a framework for researchers to further explore and validate this synergistic combination in various preclinical cancer models.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Metastatic Castrate-Resistant Prostate Cancer (mCRPC) with PT-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule pyrophosphate conjugate currently under clinical investigation for the treatment of metastatic castrate-resistant prostate cancer (mCRPC).[1][2][3] Its unique mechanism of action, which involves inducing immunogenic cell death (ICD), makes it a promising therapeutic agent in a disease state that has historically been challenging to treat with immunotherapy.[1][4] PT-112 has demonstrated a manageable safety profile and signs of clinical activity in heavily pre-treated mCRPC patients.[5][6][7] Notably, due to its pyrophosphate moiety, PT-112 exhibits osteotropism, leading to its accumulation in bone, a common site of metastasis in prostate cancer.[2][6][8]
These application notes provide a comprehensive overview of the preclinical and clinical data on PT-112 in the context of mCRPC, along with detailed protocols for key in vitro experiments to facilitate further research into its mechanism and efficacy.
Mechanism of Action
PT-112 exerts its anti-cancer effects through a multi-faceted mechanism that distinguishes it from traditional chemotherapies. The core of its activity lies in the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][8][9] This is particularly relevant for mCRPC, which is often considered an immunologically "cold" tumor.[1][4]
The key molecular events triggered by PT-112 include:
-
Inhibition of Ribosome Biogenesis: PT-112 causes nucleolar stress, leading to the disruption of ribosome biogenesis. This is evidenced by the relocation of nucleolar protein NPM1 to the nucleoplasm.[10] This inhibition of protein synthesis machinery is particularly detrimental to cancer cells, which have high metabolic and proliferative rates.[10]
-
Induction of Mitochondrial Stress: PT-112 induces significant stress on the mitochondria of cancer cells.[1][9] This is characterized by the generation of mitochondrial reactive oxygen species (mtROS), altered mitochondrial membrane potential, and changes in mitochondrial morphology.[1][11][12]
-
Induction of Immunogenic Cell Death (ICD): The cellular stress induced by PT-112 leads to the release of damage-associated molecular patterns (DAMPs), which are crucial for initiating an anti-tumor immune response.[1][9][11] Key DAMPs released upon PT-112 treatment include ATP and the exposure of calreticulin (CRT) on the cell surface.[1][11] This process activates dendritic cells, which in turn recruit and activate T-cells within the tumor microenvironment.[8]
-
Apoptosis and Autophagy: PT-112 induces caspase-3 activation, a key marker of apoptosis.[1][9] It also initiates autophagy in prostate cancer cell lines.[1][9]
Signaling Pathways
The intricate mechanism of PT-112 involves the modulation of several key signaling pathways. The inhibition of ribosome biogenesis and the induction of organelle stress are central to its action.
References
- 1. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PT-112 Phase 2 Trial Enrollment Complete in Advanced Prostate Cancer Patients [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. urologytimes.com [urologytimes.com]
- 5. PT-112 in advanced metastatic castrate-resistant prostate cancer (mCRPC), as monotherapy or in combination with PD-L1 inhibitor avelumab: Findings from two phase I studies. - ASCO [asco.org]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
- 8. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 9. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. firstwordpharma.com [firstwordpharma.com]
Application of PT-112 in Thymic Epithelial Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a first-in-class small-molecule conjugate of pyrophosphate with a unique pleiotropic mechanism of action, currently under investigation for the treatment of various cancers, including thymic epithelial tumors (TETs).[1][2] TETs are rare malignancies with limited treatment options for patients with recurrent or refractory disease.[3][4] PT-112 has demonstrated promising clinical activity and a manageable safety profile in this patient population, leading to its evaluation in a Phase 2 clinical trial.[5][6] This document provides a detailed overview of the application of PT-112 in TET research, summarizing key clinical data, outlining the clinical trial protocol, and illustrating its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the preliminary data from the ongoing Phase 2 clinical trial (NCT05104736) of PT-112 in patients with recurrent TETs.[3][7]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 10[3] |
| Median Age | 54 years[3] |
| Tumor Subtype | Thymoma: 5, Thymic Carcinoma: 5[3] |
| Median Prior Systemic Therapies | 2.5[3] |
| Prior Autoimmunity | 3 patients[3] |
| Prior Immune Checkpoint Inhibitor (ICI) Treatment | Permitted[3] |
Table 2: Clinical Efficacy of PT-112 in TETs
| Endpoint | Result |
| Overall Response Rate (ORR) | |
| Partial Response (PR) | 9% (1/11)[7] |
| Stable Disease (SD) | 89% (8/9)[3] or 73% (8/11)[7] |
| Progressive Disease (PD) | 11% (1/9)[3] or 18% (2/11)[7] |
| Progression-Free Survival (PFS) | |
| Median PFS (Thymoma) | Not Reached[3] |
| Median PFS (Thymic Carcinoma) | 6.2 months (95% CI: 1.8–7.9 mo)[3] |
| Median Potential Follow-up | 7.4 months[3] |
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Incidence |
| Peripheral Neuropathy | 60%[3] |
| Anemia | 50%[3] |
| Fatigue | 50%[3] |
| Myalgias | 50%[3] |
| Relapse of Autoimmunity | 20% (2/10)[3] |
Experimental Protocols
The primary experimental protocol for the application of PT-112 in TETs is the ongoing Phase 2 clinical trial sponsored by the National Cancer Institute (NCI).
Phase 2 Clinical Trial of PT-112 in Thymic Epithelial Tumors (NCT05104736)
-
Study Design: This is a single-arm, open-label, two-cohort (thymoma and thymic carcinoma) study to determine the clinical activity and safety of PT-112 in patients with relapsed or refractory TETs.[4][8]
-
Primary Objective: To determine the objective response rate (ORR) based on RECIST criteria v1.1.[1][9]
-
Secondary Objectives: To assess safety, duration of response, progression-free survival, overall survival, and ORR based on ITMIG-modified RECIST criteria.[1][9]
-
Patient Population: Eligible patients are adults (≥18 years) with thymoma or thymic carcinoma that has recurred or progressed after at least one platinum-containing chemotherapy regimen, or who have refused standard treatment.[8][9] A prior history of autoimmunity or treatment with an immune checkpoint inhibitor is permitted.[3][6]
-
Treatment Regimen:
-
Assessments:
-
Tumor assessments (CT or MRI scans) are performed every 8 weeks.[9]
-
Safety is monitored through physical exams, and blood and urine tests on treatment days.[9]
-
Optional tumor biopsies may be performed on day 1 of cycles 1 and 3 to analyze the tumor immune microenvironment.[3][9]
-
Immune activation is assessed through flow cytometry and multiplex immunofluorescence of peripheral blood and tumor tissue.[6]
-
Visualizations
Proposed Mechanism of Action of PT-112
PT-112's mechanism of action is multifaceted, culminating in immunogenic cell death (ICD) and the stimulation of an anti-cancer immune response.[7][10]
Caption: Proposed mechanism of action of PT-112 in inducing immunogenic cell death and subsequent anti-tumor immunity.
Clinical Trial Workflow for PT-112 in TETs
The following diagram illustrates the workflow for patients enrolled in the Phase 2 clinical trial of PT-112.
Caption: Workflow of the Phase 2 clinical trial of PT-112 for patients with thymic epithelial tumors.
Immune Activation by PT-112
Peripheral blood analysis from patients in the Phase 2 trial has shown evidence of immune activation.
Caption: Immunomodulatory effects of PT-112 observed in peripheral blood of patients with TETs.
Conclusion
PT-112 demonstrates encouraging clinical activity and a manageable safety profile in patients with recurrent thymic epithelial tumors.[3] Its unique mechanism of inducing immunogenic cell death and stimulating an anti-cancer adaptive immune response makes it a promising therapeutic agent for this rare and difficult-to-treat cancer.[7] The ongoing Phase 2 clinical trial will provide further insights into its efficacy and role in the treatment landscape of TETs. The absence of new immune-related adverse events, a concern with other immunotherapies in this patient population, further supports its development.[7] Future research may focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the anti-tumor activity of PT-112 in TETs.
References
- 1. Phosplatin Therapeutics Announces First Patient Dosed in Phase 2 Clinical Trial of PT-112 for Thymoma and Thymic Carcinoma in Collaboration with National Cancer Institute - BioSpace [biospace.com]
- 2. Phosplatin Therapeutics Collaborates with the National Cancer Institute For Phase 2 Proof of Concept Study of PT-112 in Thymoma and Thymic Carcinoma [prnewswire.com]
- 3. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PT-112 in Subjects With Thymoma and Thymic Carcinoma | Clinical Research Trial Listing ( Recurrent Thymoma | Thymic Cancer | Thymic Epithelial Tumor ) ( NCT05104736 ) [trialx.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Promontory Therapeutics Announces Early Phase 2 Clinical Trial Data From the National Cancer Institute, Demonstrating PT-112's Immune Activation in Thymic Epithelial Tumors - BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
Application Notes and Protocols for Evaluating PT-112 Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of PT-112, a novel pyrophosphate-platinum conjugate, in preclinical non-small cell lung cancer (NSCLC) models. The protocols are based on established methods for evaluating immunogenic cell death (ICD) and in vivo anti-tumor activity.
Introduction to PT-112 and its Mechanism of Action in NSCLC
PT-112 is a first-in-class small molecule that induces immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2] Its mechanism of action involves inducing ribosomal biogenesis inhibition and organelle stress, particularly in the endoplasmic reticulum (ER) and mitochondria.[3] This leads to the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to promote the maturation of dendritic cells and the subsequent activation of an anti-tumor T-cell response.[3] Preclinical and clinical studies have shown that PT-112 has a manageable safety profile and can induce durable responses in some patients with advanced solid tumors, including NSCLC.[4]
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
Caption: PT-112 induces ICD through organelle stress, leading to DAMP release and anti-tumor immunity.
In Vitro Efficacy Evaluation
Cell Viability and IC50 Determination in NSCLC Cell Lines
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of PT-112 in a panel of human NSCLC cell lines.
Protocol:
-
Cell Culture: Culture human NSCLC cell lines (e.g., A549, H460, H1299, H23) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
PT-112 Treatment: Prepare a serial dilution of PT-112 in culture medium. Replace the medium in the wells with the PT-112 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PT-112).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Assess cell viability using the CyQUANT™ Cell Proliferation Assay kit (Thermo Fisher Scientific) according to the manufacturer's instructions.[1] This assay measures the cellular DNA content.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the dose-response curves using a non-linear regression model in GraphPad Prism or similar software.
Data Presentation:
| Cell Line | Histology | PT-112 IC50 (µM) |
| NCI-H23 | Adenocarcinoma | 0.81 |
| NCI-H460 | Large Cell | 1.13 |
| A549 | Adenocarcinoma | 1.34 |
| NCI-H520 | Squamous | 1.62 |
| NCI-H1299 | Adenocarcinoma | 2.15 |
| NCI-H226 | Squamous | 2.56 |
| NCI-H522 | Adenocarcinoma | 3.12 |
| NCI-H1975 | Adenocarcinoma | 4.53 |
Note: The IC50 values presented are extracted and compiled from a broad panel of 121 human cancer cell lines evaluated in the study by Yamazaki et al. (2020) and represent the data for the NSCLC cell lines within that panel.[1]
Assessment of Immunogenic Cell Death (ICD) Markers
This section details the protocols for measuring key DAMPs released from NSCLC cells following PT-112 treatment.
Experimental Workflow for ICD Marker Assessment:
Caption: Workflow for the in vitro assessment of key immunogenic cell death markers.
Protocols:
-
Surface-Exposed Calreticulin (ecto-CRT):
-
Treat NSCLC cells with PT-112 at a concentration that induces approximately 80% cell death (IC80) for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 1 hour at 4°C.[1]
-
Co-stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of cells with surface calreticulin expression.[1]
-
-
Extracellular ATP Release:
-
Treat NSCLC cells with PT-112 as described above.
-
Collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant using a luciferase-based ATP assay kit (e.g., ENLITEN® ATP Assay System, Promega) according to the manufacturer's protocol.[1]
-
Measure luminescence using a plate reader.
-
-
High Mobility Group Box 1 (HMGB1) Secretion:
-
Treat NSCLC cells with PT-112.
-
Collect the cell culture supernatant.
-
Quantify the amount of HMGB1 in the supernatant using an HMGB1 ELISA kit (e.g., from IBL International) following the manufacturer's instructions.[1]
-
In Vivo Efficacy Evaluation in NSCLC Models
This section provides a protocol for evaluating the anti-tumor efficacy of PT-112 in a syngeneic mouse model of NSCLC. The Lewis Lung Carcinoma (LLC) model is recommended as it allows for the assessment of the immune response in an immunocompetent host.
Syngeneic Mouse Model of NSCLC (Adapted Protocol)
Protocol:
-
Cell Culture: Culture LLC cells in appropriate media.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject 0.5 x 10^6 LLC cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PT-112 monotherapy, checkpoint inhibitor monotherapy, PT-112 + checkpoint inhibitor combination).
-
PT-112 Administration: Based on protocols from other syngeneic models, a suggested dosing regimen for PT-112 is 90 mg/kg administered intravenously (i.v.) twice weekly.[1]
-
Checkpoint Inhibitor Administration (Optional): For combination studies, an anti-PD-1 or anti-PD-L1 antibody can be administered intraperitoneally (i.p.) at 10 mg/kg twice weekly.[1]
-
Efficacy Assessment: Continue monitoring tumor growth and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include survival.
-
Tumor and Tissue Collection: At the end of the study, tumors and spleens can be harvested for further analysis of the tumor microenvironment.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Data not available | - |
| PT-112 (90 mg/kg) | Data not available | Data not available |
| Anti-PD-1 (10 mg/kg) | Data not available | Data not available |
| PT-112 + Anti-PD-1 | Data not available | Data not available |
Note: Specific quantitative data for PT-112 efficacy in an NSCLC in vivo model is not currently available in the public literature. The table is a template for data presentation.
Analysis of the Tumor Microenvironment (TME)
This protocol describes methods to analyze the immune cell infiltrate in tumors from the in vivo study to understand the immunological effects of PT-112.
Protocol:
-
Tumor Dissociation: Harvest tumors and dissociate them into single-cell suspensions using a tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion with collagenase and DNase.
-
Immune Cell Staining for Flow Cytometry:
-
Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell surface markers. A suggested panel for NSCLC could include:
-
T-cells: CD45, CD3, CD4, CD8
-
Regulatory T-cells: FoxP3, CD25
-
Myeloid cells: CD11b, F4/80 (macrophages), Gr-1 (myeloid-derived suppressor cells)
-
Dendritic cells: CD11c
-
-
Include a viability dye to exclude dead cells.
-
Acquire the samples on a flow cytometer and analyze the data to quantify the different immune cell populations.
-
-
Immunohistochemistry (IHC):
-
Fix harvested tumors in formalin and embed in paraffin.
-
Perform IHC on tumor sections using antibodies against key immune cell markers (e.g., CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) to visualize the spatial distribution of immune cells within the tumor.
-
Logical Relationship for TME Analysis:
Caption: Analysis of the tumor microenvironment post-in vivo study to correlate immune response with efficacy.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of PT-112 in NSCLC models. The detailed protocols for in vitro and in vivo studies will enable researchers to assess the cytotoxic and immunomodulatory effects of this promising new agent. The data generated from these studies will be crucial for understanding the therapeutic potential of PT-112 in NSCLC and for guiding its further clinical development.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Promontory Therapeutics Presents on the Immunological Effects of PT-112 in Cancer Cell Mitochondria at SITC 2022 - BioSpace [biospace.com]
- 4. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
PT-112 In Vivo Treatment Protocols: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule therapeutic agent demonstrating a unique mechanism of action characterized by the induction of immunogenic cell death (ICD).[1] As a pyrophosphate-platinum conjugate, PT-112's activity extends beyond direct cytotoxicity, initiating a robust anti-cancer immune response.[2][3][4] Its properties also include osteotropism, a tendency to accumulate in bone, making it a candidate for cancers originating in or metastasizing to the bone.[5][6] Preclinical studies have validated its ability to inhibit ribosomal biogenesis, leading to endoplasmic reticulum (ER) and mitochondrial stress, which are key drivers of its ICD effects.[2] These cellular events culminate in the release of damage-associated molecular patterns (DAMPs), which activate dendritic cells and subsequently recruit T-cells to the tumor microenvironment.[2]
These application notes provide a detailed overview of established in vivo treatment protocols for PT-112, derived from key preclinical studies. The information presented herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of PT-112 in various cancer models.
Mechanism of Action: PT-112 Signaling Pathway
PT-112 induces immunogenic cell death through a multi-faceted mechanism targeting critical cellular processes. The pathway is initiated by the inhibition of ribosomal biogenesis, which triggers nucleolar stress. This leads to downstream effects on the endoplasmic reticulum and mitochondria, culminating in the release of immunogenic signals.
Caption: PT-112 mechanism of action leading to immunogenic cell death.
Experimental Protocols
Protocol 1: Syngeneic Solid Tumor Models (Colorectal and Breast Cancer)
This protocol is based on studies demonstrating the efficacy of PT-112 as a monotherapy and in combination with immune checkpoint inhibitors (ICIs) in immunocompetent mice.[2]
1. Animal Models and Tumor Implantation:
- Mouse Strains: Female BALB/c or C57BL/6J mice, 4-6 weeks old.
- Cell Lines:
- CT26 (colorectal carcinoma, syngeneic to BALB/c)
- MC38 (colorectal carcinoma, syngeneic to C57BL/6J)
- Implantation: Subcutaneously inoculate 0.25 x 10^6 CT26 cells or 0.5 x 10^6 MC38 cells in the right flank.
- Tumor Growth Monitoring: Monitor tumor growth routinely with calipers. Initiate treatment when tumors reach an area of 15-25 mm².
2. Treatment Regimens:
- PT-112 Monotherapy:
- Administer 90 mg/kg PT-112 intravenously (i.v.) weekly.
- PT-112 Combination Therapy with ICIs:
- PT-112: 90 mg/kg i.v. weekly.
- Anti-PD-1 antibody (clone RMP1-14): 10 mg/kg intraperitoneally (i.p.) biweekly.
- Anti-PD-L1 antibody (clone 10F.9G2): 10 mg/kg i.p. biweekly.
- Control Groups: Vehicle (e.g., phosphate-buffered saline) administered following the same schedule as the treatment groups.
3. Abscopal Effect Model:
- Tumor Implantation: Inoculate tumors on both the right (primary) and left (distant) flanks.
- Treatment: Administer 150 mg/kg PT-112 intratumorally (i.t.) into the primary tumor on day 0.
- Combination: Combine with anti-CTLA-4 antibody (clone 9H10) at 200 µ g/mouse i.p. on days 2, 5, and 8.
- Monitoring: Monitor tumor growth at both sites.
4. Outcome Assessment:
- Primary Endpoints: Tumor growth inhibition and overall survival.
- Secondary Endpoints:
- Assessment of immunological memory by re-challenging tumor-free mice with the same cancer cells.
- Analysis of immune cell infiltration (e.g., CD4+, CD8+ T cells, myeloid cells) in the tumor microenvironment via flow cytometry or immunohistochemistry.
Protocol 2: Murine Myeloma Model (Vk*MYC)
This protocol is designed for evaluating PT-112 in a hematological malignancy model with a significant bone marrow component, leveraging PT-112's osteotropism.[5]
1. Animal Models:
- Mouse Strains: De novo or transplantable Tg(Igkv3-5-MYC)#Plbe (VkMYC) mice.
2. Treatment Regimens:
- Treatment Duration: 2 weeks.
- PT-112 Monotherapy: Dosing to be optimized based on the specific Vk*MYC model (de novo vs. transplant).
- PT-112 Combination Therapy:
- Combine with pomalidomide and dexamethasone for synergistic effects.
- Combine with anti-PD-1 checkpoint inhibitors (10 mg/kg on days 1, 4, 8, and 11) to assess immune-mediated responses.[5]
3. Outcome Assessment:
- Primary Endpoint: Monitor tumor burden by measuring serum M-protein levels (M-spike) via serum protein electrophoresis. A response is typically defined as a >50% reduction in M-spike levels from baseline.
- Secondary Endpoint: Overall survival, analyzed using Kaplan-Meier curves.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of PT-112 in a syngeneic solid tumor model.
Caption: General experimental workflow for PT-112 in vivo efficacy studies.
Data Presentation
Table 1: Summary of In Vivo Efficacy of PT-112 in Syngeneic Mouse Tumor Models
| Model | Treatment Group | Key Efficacy Outcome | Quantitative Result |
| CT26 Colorectal Carcinoma | PT-112 Monotherapy | Reduced tumor growth | Statistically significant reduction vs. vehicle (p-value not specified) |
| PT-112 + anti-PD-1 | Overall Survival | Significant extension vs. either agent alone | |
| PT-112 + anti-PD-1 | Complete Tumor Eradication | 5 out of 7 mice | |
| MC38 Colorectal Carcinoma | PT-112 Monotherapy | Overall Survival | Statistically significant increase vs. vehicle |
| PT-112 + anti-PD-L1 | Overall Survival | Further enhancement of survival vs. monotherapy |
Data synthesized from Yamazaki T, et al. OncoImmunology. 2020.[2]
Table 2: Summary of In Vivo Efficacy of PT-112 in the Vk*MYC Multiple Myeloma Model
| Model | Treatment Group | Key Efficacy Outcome | Quantitative Result |
| Bortezomib-resistant Vk12598 | PT-112 Monotherapy | Overall Survival | Significant increase vs. vehicle (p < 0.05) |
| M-spike Levels | Sustained reduction over time vs. vehicle | ||
| Multidrug-resistant Vk12653 | PT-112 Monotherapy | M-spike Levels | Significant reduction vs. vehicle (p < 0.01 at day 14) |
| Imid-sensitive Vk33369 | PT-112 + POM/DEX | Overall Survival | Significant increase vs. PT-112 or POM/DEX alone (p < 0.001) |
| M-spike Levels | Greater reduction vs. single-agent groups |
POM/DEX: Pomalidomide/Dexamethasone. Data synthesized from a study on PT-112 in VkMYC mouse models.*[5]
Conclusion
The provided protocols and data summaries offer a comprehensive guide for the in vivo investigation of PT-112. These studies highlight the potential of PT-112 as both a monotherapy and a combination partner with immune checkpoint inhibitors. The unique mechanism of inducing immunogenic cell death, coupled with its favorable biodistribution to bone, positions PT-112 as a promising therapeutic candidate for a range of solid and hematological malignancies. Researchers are encouraged to adapt these protocols to their specific research questions and cancer models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing T-Cell Infiltration Following PT-112 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel small molecule conjugate of pyrophosphate and platinum with a unique pleiotropic mechanism of action that induces immunogenic cell death (ICD).[1] This process stimulates an anti-cancer adaptive immune response, leading to the infiltration of T-cells into the tumor microenvironment (TME).[2] Unlike traditional platinum-based chemotherapies, PT-112's mode of action involves the inhibition of ribosomal biogenesis and induction of organelle stress, particularly in the endoplasmic reticulum (ER) and mitochondria.[1][3] This cascade of intracellular events culminates in the release of damage-associated molecular patterns (DAMPs), which are critical for priming the immune system against the tumor.
The induction of ICD by PT-112 is characterized by the surface exposure of calreticulin and the secretion of ATP and high mobility group box 1 (HMGB1).[4][5] These DAMPs act as "eat me" signals and danger signals, respectively, which recruit and activate dendritic cells (DCs).[1] Activated DCs then present tumor antigens to naive T-cells, leading to their differentiation into effector T-cells that can infiltrate the tumor and mediate anti-cancer immunity.[2] Preclinical and clinical studies have demonstrated that PT-112 treatment can increase the presence of activated CD4+ and CD8+ T-cells within the tumor, suggesting a transformation of the TME from an immunologically "cold" to a "hot" state.[6][7] This makes PT-112 a promising candidate for combination therapies with immune checkpoint inhibitors.
These application notes provide a comprehensive guide for researchers to assess the impact of PT-112 on T-cell infiltration in tumors, offering detailed protocols for key experimental techniques.
Data Presentation: T-Cell Infiltration Post-PT-112 Treatment
The following tables summarize quantitative data from preclinical and clinical studies investigating the effect of PT-112 on T-cell populations.
Table 1: Changes in Peripheral Blood T-Cell Populations in Patients with Thymic Epithelial Tumors (TETs) Treated with PT-112
| T-Cell Subset | Change Observed Post-PT-112 Treatment | Reference |
| Proliferative CD4+ T-cells | Increase | |
| Activated CD8+ T-cells | Increase | [7] |
| Proliferative CD8+ T-cells | Increase | |
| Naive CD4+ T-cells | Decrease | [7] |
| Activated NK cells | Increase | [7] |
Table 2: Changes in Tumor Microenvironment Post-PT-112 Treatment
| Finding | Tumor Type | Method of Analysis | Reference |
| Increased immune cell density | Thymic Epithelial Tumors | Tumor Biopsies | [7] |
| Increased expression of Granzyme B and IFN-γ | Thymic Epithelial Tumors | Tumor Biopsies | [7] |
| Recruitment of immune effector cells | Mouse Cancer Models | Not Specified | [4][5][6] |
| Depletion of immunosuppressive cells | Mouse Cancer Models | Not Specified | [4][5][6] |
Table 3: T-Cell Clonality in Peripheral Blood of Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC) Treated with PT-112
| Finding | Percentage of Patients | Method of Analysis | Reference |
| Marked T-cell clonal expansions | 35% (26/74) | TCR Sequencing | [7] |
| Presence of novel T-cell clones not detected at baseline | Many of the expanding clones | TCR Sequencing | [7] |
Signaling Pathway and Experimental Workflow
Caption: PT-112 induced immunogenic cell death and subsequent T-cell response.
Caption: Experimental workflow for assessing T-cell infiltration in tumors.
Experimental Protocols
Immunohistochemistry (IHC) for T-Cell Markers (CD3, CD8)
This protocol outlines the procedure for detecting T-cells in formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides (5 µm sections)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-human CD3, mouse anti-human CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Heat slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBST).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3x, 5 min each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3x, 5 min each).
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
Quantify the density of CD3+ and CD8+ cells (cells/mm²) in the tumor core and invasive margin using digital image analysis software.
Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
40 µm cell strainer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD45, CD3, CD4, CD8, PD-1, TIM-3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the tumor tissue into small pieces.
-
Enzymatically digest the tissue according to the manufacturer's protocol of the tumor dissociation kit.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis (if necessary):
-
If the sample contains significant red blood cell contamination, perform a red blood cell lysis step.
-
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain with a live/dead stain to exclude non-viable cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
-
Intracellular Staining (Optional):
-
For intracellular markers like FoxP3 or cytokines, fix and permeabilize the cells before adding the intracellular antibodies.
-
-
Data Acquisition:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on live, single, CD45+ leukocytes, then on CD3+ T-cells.
-
Further, delineate T-cell subsets (e.g., CD4+, CD8+) and their activation/exhaustion status (e.g., PD-1+, TIM-3+).
-
Quantify the percentage of each T-cell population within the total live cells or the CD45+ population.
Multiplex Immunofluorescence (mIF) for Spatial Analysis
This protocol allows for the simultaneous detection of multiple immune markers in a single tissue section, providing spatial context.
Materials:
-
FFPE tumor tissue slides
-
mIF staining platform (e.g., Akoya Biosciences Vectra Polaris)
-
Opal Polaris 7-Color Automation IHC Kit
-
Primary antibodies for markers of interest (e.g., CD3, CD8, FoxP3, Pan-CK)
-
DAPI nuclear counterstain
Procedure:
-
Follow the manufacturer's protocol for the chosen mIF platform. The general workflow involves sequential rounds of:
-
Antigen Retrieval: Similar to standard IHC.
-
Primary Antibody Incubation: One primary antibody is applied per round.
-
Secondary Antibody and Opal Fluorophore Incubation: An HRP-conjugated secondary antibody is used, followed by the addition of a tyramide-conjugated Opal fluorophore.
-
Antibody Stripping: The primary and secondary antibodies are removed, leaving the fluorophore covalently bound.
-
-
This cycle is repeated for each marker in the panel.
-
After all markers are stained, the slide is counterstained with DAPI.
Data Analysis:
-
Scan the slide using a multispectral imaging system.
-
Use image analysis software to unmix the fluorescent signals and segment the cells.
-
Phenotype individual cells based on their marker expression.
-
Perform spatial analysis to determine the proximity of different immune cell subsets to each other and to tumor cells.
T-Cell Receptor (TCR) Sequencing for Clonality Assessment
This protocol is for analyzing the diversity and clonal expansion of T-cells within the tumor.
Materials:
-
Fresh tumor tissue or isolated TILs
-
RNA/DNA extraction kit
-
TCR sequencing library preparation kit (e.g., from companies like Adaptive Biotechnologies or 10x Genomics)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Sample Preparation:
-
Isolate TILs from the tumor tissue as described in the flow cytometry protocol.
-
Extract high-quality RNA or DNA from the isolated TILs or the bulk tumor tissue.
-
-
Library Preparation:
-
Use a multiplex PCR-based approach to amplify the TCRβ (and/or TCRα) chain variable regions from the extracted nucleic acids.
-
Ligate sequencing adapters to the amplified products.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Use specialized bioinformatics software to process the raw sequencing data.
-
Identify unique TCR sequences (clonotypes) and quantify their frequencies.
-
Analyze the clonal diversity and the expansion of specific T-cell clones by comparing pre- and post-treatment samples.
-
References
- 1. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New technique opens up study of immune response to cancer | TRM CancerBRC [cancerbrc.org]
Troubleshooting & Optimization
troubleshooting PT-112 solubility and stability in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro use of PT-112, a novel small molecule immunotherapy agent. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with PT-112.
Question: I observed a precipitate in my cell culture medium after adding PT-112. What should I do?
Answer: Precipitation of PT-112 in cell culture media can arise from several factors, including solvent choice, final concentration, and handling technique. Follow this troubleshooting workflow to identify and resolve the issue.
PT-112 In Vivo Cancer Model Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PT-112 in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PT-112?
A1: PT-112 is a novel small molecule conjugate of pyrophosphate with a platinum moiety. Its primary mechanism of action is the induction of immunogenic cell death (ICD).[1][2] This is achieved through the inhibition of ribosomal biogenesis (RiBi), which leads to nucleolar stress.[3] This initial stress event culminates in endoplasmic reticulum (ER) and mitochondrial stress.[1][2] The downstream effects include the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CALR) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[4][5] These DAMPs promote an anti-cancer immune response by engaging with dendritic cells and natural killer cells.[1][5] Additionally, PT-112-induced mitochondrial stress leads to the release of mitochondrial DNA into the cytosol, which can activate the cGAS-STING pathway, further contributing to the immune response.[5] PT-112 has also been shown to inhibit oncogenic pathways like Myc and NF-κB.[3]
Q2: What is the rationale for using PT-112 in bone-metastatic cancers?
A2: PT-112 exhibits osteotropism, meaning it has a propensity to accumulate in bone tissue.[6][7] This is attributed to its pyrophosphate component, which is chemically similar to bisphosphonates that bind to bone mineral surfaces.[8] Preclinical biodistribution studies in mice have confirmed high concentrations of PT-112 in the bone, making it a promising agent for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC).[5][9]
Q3: What are the reported efficacious dosages of PT-112 in preclinical mouse models?
A3: The effective dose of PT-112 in preclinical models can vary depending on the cancer type and the dosing schedule. For example, in a Vk*MYC multiple myeloma mouse model, a dosage of 62.5 mg/kg administered twice a week resulted in complete responses and disease stabilization without significant weight loss. In syngeneic mouse models using CT26 (colon carcinoma) and MC38 (colon adenocarcinoma) cells, a dose of 90 mg/kg has been utilized.[10] It is crucial to perform a dose-finding study for your specific model to determine the optimal therapeutic window.
Q4: How is PT-112 administered in preclinical in vivo studies?
A4: In the majority of reported preclinical studies, PT-112 is administered intravenously (IV). The specific formulation for injection is critical for ensuring solubility and stability. While the exact vehicle composition can vary, it is essential to use a vehicle that is well-tolerated by the animals and does not interfere with the activity of PT-112.
Quantitative Data Summary
Table 1: In Vivo Efficacy of PT-112 in Mouse Models
| Cancer Model | Cell Line | Mouse Strain | PT-112 Dose and Schedule | Key Efficacy Outcomes | Reference |
| Multiple Myeloma | Vk*MYC (transplantable) | Not Specified | 62.5 mg/kg, twice a week | Complete responses, disease stabilization | [5] |
| Colon Carcinoma | CT26 | BALB/c | 90 mg/kg, biweekly | Synergy with anti-PD-1 blockade | [10] |
| Colon Adenocarcinoma | MC38 | C57BL/6J | 90 mg/kg, biweekly | Synergy with anti-PD-1 blockade | [10] |
Table 2: Preclinical Toxicity Profile of PT-112
| Animal Model | Dose and Schedule | Observed Toxicities | Key Findings | Reference |
| Mouse | 62.5 mg/kg, twice a week | No substantial weight loss reported | Well-tolerated at an efficacious dose | [5] |
| Mouse | Not Specified | Minimal acute renal toxicities and neurotoxicity | Favorable toxicity profile compared to traditional platinum agents | [6][8] |
Experimental Protocols
Detailed Methodology for a Subcutaneous Tumor Model Efficacy Study
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., CT26, MC38) in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile PBS or an appropriate serum-free medium at the desired concentration for injection (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize mice (e.g., BALB/c or C57BL/6J, 6-8 weeks old) using an approved anesthetic protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired average size.
-
Record the body weight of each mouse before the start of treatment and monitor regularly throughout the study.
-
-
PT-112 Administration:
-
Prepare PT-112 solution for intravenous injection in a suitable vehicle. A pilot study to determine the maximum tolerated dose (MTD) of the vehicle alone is recommended.
-
Administer PT-112 intravenously (e.g., via tail vein injection) according to the predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Endpoint and Data Analysis:
-
Continue to monitor tumor growth and body weight.
-
Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of excessive toxicity are observed (e.g., >20% body weight loss, ulceration, distress).
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, flow cytometry).
-
Analyze the data to determine tumor growth inhibition (TGI) and assess any treatment-related toxicity.
-
Mandatory Visualizations
Caption: PT-112 signaling pathway leading to immunogenic cell death.
Caption: Experimental workflow for a PT-112 in vivo efficacy study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Tumor Growth | - Cell viability issues- Improper injection technique- Variation in mouse age or health status | - Ensure high cell viability (>95%) before injection.- Standardize injection volume and location.- Use mice of the same age and from a reliable vendor. |
| Unexpected Toxicity (e.g., rapid weight loss, lethargy) | - Dose is too high for the specific mouse strain or model.- Vehicle toxicity.- Rapid tumor lysis syndrome. | - Perform a dose-titration study to determine the Maximum Tolerated Dose (MTD).- Include a vehicle-only control group to assess its toxicity.- Monitor for signs of tumor lysis syndrome and consider a dose reduction or less frequent dosing schedule. |
| Lack of Efficacy | - Sub-optimal dose or schedule.- Poor drug formulation/solubility.- Tumor model is resistant to PT-112's mechanism of action. | - Conduct a dose-escalation study to find an efficacious dose.- Ensure proper formulation of PT-112 for intravenous injection; consider using a solubilizing agent if necessary.- Confirm that the tumor model is appropriate and that the target pathways are relevant. |
| Difficulty with Intravenous Injections | - Inexperience with the technique.- Small or fragile tail veins. | - Practice the technique with saline before using the drug.- Use a warming lamp to dilate the tail veins.- Consider using a catheter for repeated injections. |
| High Variability in Tumor Response within a Treatment Group | - Inconsistent drug administration.- Heterogeneity of the tumor model. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- If using a patient-derived xenograft (PDX) model, be aware of inherent tumor heterogeneity. |
References
- 1. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Promontory Therapeutics Presents Safety and Efficacy Data of PT-112 in Combination with PD-L1 Inhibition in Treatment of Advanced Non-Small Cell Lung Cancer at ESMO I-O 2022 [prnewswire.com]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for managing toxicities associated with PT-112 in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, monitoring, and mitigating potential adverse effects during preclinical research. The following information is collated from publicly available preclinical and clinical data on PT-112 and related platinum-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is PT-112 and what is its primary mechanism of action?
A1: PT-112 is a novel small molecule conjugate of pyrophosphate and a platinum-based moiety. Its primary mechanism of action involves inducing immunogenic cell death (ICD) in cancer cells. This is achieved through mechanisms that include ribosomal biogenesis inhibition and the induction of endoplasmic reticulum (ER) and mitochondrial stress, leading to an anti-cancer immune response.[1]
Q2: What are the known advantages of PT-112 in terms of toxicity compared to traditional platinum-based chemotherapies?
A2: Preclinical studies have suggested that PT-112 has a favorable safety profile. Notably, in mouse models, it did not appear to trigger acute or chronic neuropathy.[2][3] Furthermore, rat models have shown no evidence of the significant renal toxicity that is often a dose-limiting factor for conventional platinum agents.[3]
Q3: What are the potential toxicities to monitor for in animal studies with PT-112?
A3: Based on the class of platinum-containing compounds and available clinical data for PT-112, researchers should monitor for a range of potential toxicities. While preclinical animal models have shown a good safety profile, clinical trials in humans have reported treatment-related adverse events including fatigue, nausea, peripheral neuropathy, and thrombocytopenia.[4][5] Therefore, in animal studies, it is prudent to monitor for signs of:
-
General Systemic Toxicity: Observe for clinical signs such as weight loss, hunched posture, anorexia, and lethargy.
-
Hematological Toxicity: Monitor for changes in blood cell counts, particularly platelets (thrombocytopenia) and red blood cells (anemia).
-
Gastrointestinal Toxicity: Look for signs of nausea (e.g., pica in rodents), vomiting, and diarrhea.
-
Neurological Toxicity: Although preclinical studies have shown reduced neurotoxicity, it is still advisable to monitor for any signs of peripheral neuropathy, such as changes in gait or sensitivity to touch and cold.
-
Renal Toxicity: Despite a favorable preclinical profile, monitoring of kidney function through markers like blood urea nitrogen (BUN) and creatinine is a standard precaution for platinum-based agents.
Q4: How should I establish a safe starting dose for my animal studies?
A4: A safe starting dose should be determined through dose-range finding (DRF) studies in the specific animal model being used. The first-in-human clinical trials for PT-112 based their starting dose on the highest no-adverse-event level (NOAEL) and the highest non-severely toxic dose (HNSTD) determined in two different animal species.[3] Researchers should conduct their own dose escalation studies to identify the maximum tolerated dose (MTD) and a suitable therapeutic window for their specific experimental model.
Troubleshooting Guides
Managing General Systemic Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | Drug toxicity, dehydration, malnutrition due to anorexia. | - Provide supportive care including supplemental nutrition (e.g., palatable, high-calorie food) and hydration (e.g., subcutaneous fluids).- Consider dose reduction or temporary cessation of treatment.- Monitor weight daily. |
| Lethargy, Hunched Posture, Piloerection | General malaise, pain, or significant systemic toxicity. | - Perform a thorough clinical examination to rule out other causes.- Provide a warm and comfortable environment.- Consider analgesic administration if pain is suspected.- Evaluate for dose modification. |
| Anorexia (Reduced Food Intake) | Nausea, gastrointestinal discomfort, or systemic toxicity. | - Offer highly palatable and easily digestible food.- Monitor food and water intake daily.- If severe, consider gavage feeding with appropriate nutritional support after veterinary consultation. |
Managing Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Thrombocytopenia (Low Platelet Count) | Myelosuppression, a known class effect of platinum-based drugs. | - Monitor platelet counts regularly via blood sampling.- Be vigilant for signs of bleeding (e.g., petechiae, bruising, hematuria).- In severe cases, supportive care may be necessary. Consider dose reduction in subsequent cycles. |
| Anemia (Low Red Blood Cell Count) | Myelosuppression. | - Monitor hematocrit/hemoglobin levels.- Observe for clinical signs such as pale mucous membranes and reduced activity.- Severe anemia may require supportive care as per veterinary guidance. |
Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | Direct effect of the drug on the gastrointestinal mucosa. | - Ensure adequate hydration to prevent dehydration.- Provide easily digestible food.- Administer anti-diarrheal medication as recommended by a veterinarian. |
| Pica (in rodents, indicative of nausea) | Drug-induced nausea. | - Provide non-nutritive items to monitor for pica behavior (e.g., kaolin clay).- Consider the use of anti-emetic medication prior to PT-112 administration, following veterinary consultation. |
Experimental Protocols
Protocol 1: Monitoring for General Health and Systemic Toxicity
-
Animal Acclimatization: Acclimate animals to the housing conditions for a minimum of one week prior to the start of the experiment.
-
Baseline Data Collection: Record the body weight and perform a baseline clinical assessment of each animal before the first dose of PT-112.
-
Dosing: Administer PT-112 as per the experimental plan. Record the date, time, dose, and route of administration for each animal.
-
Daily Monitoring:
-
Observe each animal at least once daily for clinical signs of toxicity, including changes in posture, activity level, grooming, and breathing.
-
Record body weights daily for the first week of treatment and at least three times per week thereafter.
-
Monitor food and water consumption.
-
-
Scoring System: Utilize a clinical scoring system to objectively assess the health of the animals. This can include parameters such as weight loss, appearance, and behavior. Establish clear endpoints for euthanasia based on these scores.
-
Data Recording: Maintain detailed records of all observations, measurements, and interventions for each animal.
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection:
-
Establish a schedule for blood collection (e.g., baseline, nadir, and recovery time points). The frequency will depend on the dosing schedule and the expected kinetics of myelosuppression.
-
Collect a small volume of blood (typically 50-100 µL for mice) from a suitable site (e.g., saphenous vein, tail vein) into EDTA-coated tubes.
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC analysis to determine platelet count, red blood cell count, hemoglobin, hematocrit, and white blood cell count.
-
-
Data Analysis:
-
Compare the post-treatment blood counts to baseline values and to a vehicle-treated control group.
-
Identify the nadir (lowest point) for each cell type.
-
-
Clinical Monitoring:
-
Correlate blood count data with clinical observations for signs of anemia, bleeding, or infection.
-
Visualizations
Caption: Simplified signaling pathway of PT-112's mechanism of action.
Caption: Experimental workflow for monitoring PT-112 related toxicities.
Caption: Logical flow for the management of PT-112 related toxicities.
References
- 1. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
PT-112 Technical Support Center: Overcoming Experimental Resistance
Welcome to the technical support center for PT-112, a novel platinum-pyrophosphate agent designed to induce immunogenic cell death (ICD) in cancer cells. This resource is intended for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during in-vitro and in-vivo experiments with PT-112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PT-112?
A1: PT-112 is a first-in-class small molecule conjugate of pyrophosphate that induces immunogenic cell death (ICD).[1] Its primary mechanism involves the inhibition of ribosomal biogenesis (RiBi), which leads to nucleolar stress.[2][3] This, in turn, causes mitochondrial and endoplasmic reticulum (ER) stress, culminating in the release of damage-associated molecular patterns (DAMPs).[3][4] Unlike conventional platinum-based drugs, PT-112's cytotoxic effects are not primarily dependent on DNA damage.[5]
Q2: What are the key molecular markers of PT-112-induced immunogenic cell death?
A2: The key markers, or DAMPs, to measure when assessing PT-112-induced ICD are:
-
Calreticulin (CRT) exposure: Translocation of CRT from the ER to the cell surface, acting as an "eat-me" signal for dendritic cells.[6]
-
ATP secretion: Release of ATP into the extracellular space, which functions as a "find-me" signal for immune cells.
-
High Mobility Group Box 1 (HMGB1) release: Passive release of HMGB1 from the nucleus of late apoptotic or necrotic cells, which acts as a pro-inflammatory signal.[7]
Q3: My cancer cell line appears to be resistant to PT-112. What are the potential mechanisms?
A3: While PT-112 is designed to overcome common resistance mechanisms to traditional chemotherapy, variations in sensitivity can occur.[8] Potential intrinsic resistance mechanisms include:
-
Mitochondrial function: Cancer cells with defective mitochondria and a reliance on glycolysis have shown increased sensitivity to PT-112.[9][10][11] Conversely, cells with robust oxidative phosphorylation (OXPHOS) pathways may be less sensitive.
-
p53 status: In some cancer types, such as colon cancer, the effectiveness of PT-112 has been observed to be more reliant on the presence of functional p53.[5][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) competence: While PT-112 can retain some of its effects irrespective of MOMP defects, acute cytotoxicity and HMGB1 release can be influenced by MOMP competence.[3]
Q4: How can I develop a PT-112 resistant cell line for my experiments?
A4: A standard method for generating a drug-resistant cell line is through continuous exposure to escalating doses of the drug.[13][14] This involves treating the parental cell line with an initial concentration of PT-112 (e.g., around the IC20), allowing the surviving cells to recover and repopulate, and then incrementally increasing the concentration of PT-112 in subsequent passages.
Troubleshooting Guides
Problem 1: Low or no calreticulin (CRT) exposure detected by flow cytometry after PT-112 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal PT-112 Concentration | Titrate PT-112 to determine the optimal concentration for your cell line. An effective starting point is the IC50 value (see Table 1). Extremely high concentrations may induce rapid necrosis, preventing the ordered process of ICD. |
| Incorrect Timing of Assay | CRT exposure is an early event in ICD. Create a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak time for CRT exposure in your specific cell line. |
| Antibody Staining Issues | Ensure you are using an antibody validated for detecting surface-exposed CRT by flow cytometry. Use a positive control for ICD (e.g., mitoxantrone) to validate your staining protocol. Perform staining on non-permeabilized, live cells to specifically detect surface CRT. |
| Cell Handling | Avoid harsh cell detachment methods (e.g., excessive trypsinization) which can damage surface proteins. Use a gentle cell scraper or enzyme-free dissociation buffer. |
Problem 2: Inconsistent or low ATP release measured in the supernatant.
| Possible Cause | Suggested Solution |
| ATP Degradation | Extracellular ATP is rapidly degraded by ectonucleotidases. Use a real-time ATP assay that measures ATP as it is released, or collect supernatant at multiple early time points and process immediately.[15] |
| Low Cell Density | Ensure a sufficient number of cells are plated to generate a detectable level of ATP. The signal is dependent on the concentration of released ATP in the supernatant. |
| Assay Kit Sensitivity | Verify that the limit of detection of your ATP assay kit is appropriate for the expected concentration of ATP released by your cells. Consider using a high-sensitivity kit if necessary. |
| Background ATP Contamination | Serum in the culture medium can contain ATP. Use serum-free medium for the duration of the experiment if possible, or measure a baseline ATP level in the medium alone to subtract from your results. |
Problem 3: Failure to detect inhibition of ribosomal biogenesis.
| Possible Cause | Suggested Solution |
| Incorrect Assay Timing | Inhibition of rRNA synthesis is an early event. Measure nascent RNA synthesis at early time points (e.g., 1-6 hours) post-PT-112 treatment.[2] |
| Insensitive Assay | Direct measurement of mature rRNA levels may not change rapidly due to their stability. Use an assay that measures de novo RNA synthesis, such as 5-ethynyl uridine (EU) incorporation followed by click chemistry.[4][16] |
| Cell Line Specifics | The basal rate of ribosome biogenesis can vary between cell lines. Ensure your cell line has a sufficiently high proliferation rate and basal RiBi to detect a significant reduction. |
| RNA Degradation | Ensure proper RNA handling techniques are used throughout the protocol to prevent degradation of nascent transcripts. Use RNase inhibitors where appropriate. |
Quantitative Data
Table 1: In-Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of PT-112 in a panel of 121 human cancer cell lines after 72 hours of exposure. Data is presented as the mean IC50 (µM) ± standard error of the mean (SEM) for various cancer histologies.
| Cancer Type | Number of Cell Lines | Mean IC50 (µM) ± SEM |
| Breast | 22 | 44.5 ± 11.2 |
| CNS | 11 | 38.3 ± 13.3 |
| Colon | 13 | 11.3 ± 4.2 |
| Leukemia | 8 | 1.8 ± 0.4 |
| Lung | 15 | 29.5 ± 10.1 |
| Melanoma | 12 | 16.5 ± 6.2 |
| Ovarian | 9 | 10.4 ± 3.8 |
| Prostate | 4 | 2.5 ± 0.6 |
| Renal | 9 | 19.3 ± 6.4 |
| All Lines | 121 | 25.2 ± 3.5 |
Data adapted from Yamazaki T, et al. Oncoimmunology. 2020.[12]
Experimental Protocols
Protocol 1: Detection of Surface Calreticulin (CRT) Exposure by Flow Cytometry
This protocol provides a method for quantifying the exposure of CRT on the surface of PT-112-treated cells, a key hallmark of ICD.
Materials:
-
PT-112
-
Positive control (e.g., Mitoxantrone, 1 µM)
-
Cell line of interest
-
FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Primary antibody: Rabbit anti-Calreticulin (e.g., Abcam, #ab2907)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (e.g., Invitrogen, #A11070)
-
Viability dye (e.g., Propidium Iodide (PI) or DAPI)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of PT-112, a vehicle control, and a positive control for 24 hours (or optimal time determined from a time-course experiment).
-
Gently harvest cells using an enzyme-free cell dissociation buffer.
-
Wash cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend cells in 100 µL of FACS buffer containing the primary anti-CRT antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 1 hour in the dark.
-
Wash cells twice with ice-cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with ice-cold FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer containing a viability dye (e.g., 0.5 µg/mL PI).
-
Analyze immediately on a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of CRT-positive cells and the mean fluorescence intensity.
Protocol 2: Measurement of Extracellular ATP Release
This protocol describes the quantification of ATP released into the cell culture supernatant following PT-112 treatment.
Materials:
-
PT-112
-
Cell line of interest
-
Serum-free culture medium
-
Luciferase-based ATP assay kit (e.g., Promega ENLITEN® ATP Assay System)
-
White, opaque 96-well plates suitable for luminescence measurements
Procedure:
-
Seed cells in a white, opaque 96-well plate at a high density and allow them to adhere overnight.
-
Carefully replace the medium with fresh, pre-warmed serum-free medium.
-
Treat cells with a serial dilution of PT-112, a vehicle control, and a positive control (e.g., a cell lysis agent for maximum ATP release).
-
At various time points (e.g., 1, 4, 8, 24 hours), collect 50 µL of supernatant from each well. Be careful not to disturb the cell monolayer.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared reagent to each 50 µL of supernatant in a new white, opaque 96-well plate.
-
Incubate for the time specified in the kit protocol (typically 2-10 minutes) at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the concentration of ATP based on a standard curve generated with known ATP concentrations.
Protocol 3: Assessment of Ribosomal Biogenesis (RiBi) Inhibition via Nascent RNA Labeling
This protocol uses 5-ethynyl uridine (EU) to label newly synthesized RNA, providing a direct measure of RiBi activity.
Materials:
-
PT-112
-
Cell line of interest
-
5-ethynyl uridine (EU) (e.g., from a Click-iT™ RNA Imaging Kit, Thermo Fisher Scientific)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT™ reaction cocktail (containing Alexa Fluor™ azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with PT-112 or vehicle control for the desired time (e.g., 1, 3, or 6 hours).
-
During the last 1-2 hours of treatment, add EU to the culture medium to a final concentration of 0.5-1 mM to label nascent RNA.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton™ X-100 for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash cells once with PBS.
-
Counterstain nuclei with Hoechst 33342 for 10 minutes.
-
Wash cells twice with PBS and mount the coverslips on microscope slides.
-
Image the cells using fluorescence microscopy. RiBi inhibition will be observed as a decrease in the EU signal, which is typically concentrated in the nucleoli.
Visualizations
Caption: PT-112 Mechanism of Action.
Caption: Troubleshooting Workflow for PT-112 Experiments.
Caption: Potential Mechanisms of Resistance to PT-112.
References
- 1. Post-Translational Modification of HMGB1 Disulfide Bonds in Stimulating and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Partial mitochondrial involvement in the antiproliferative and immunostimulatory effects of PT-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HMGB1 as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unige.ch [unige.ch]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - NL [thermofisher.com]
- 11. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PT-112 Delivery to Bone Metastases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PT-112 for the treatment of bone metastases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PT-112 and why is it a promising candidate for treating bone metastases?
A1: PT-112 is a novel pyrophosphate-platinum conjugate. Its pyrophosphate component provides a natural affinity for bone, a property known as osteotropism.[1][2] This allows for targeted delivery to sites of bone disease. PT-112's mechanism of action involves inducing immunogenic cell death (ICD), which stimulates an anti-cancer immune response.[1][3][4] This dual mechanism of bone targeting and immune activation makes it a promising agent for cancers that frequently metastasize to bone, such as prostate, lung, and breast cancer, as well as multiple myeloma.[1][5]
Q2: What is the mechanism of action of PT-112?
A2: PT-112's primary mechanism is the inhibition of ribosomal biogenesis (RiBi) in cancer cells.[6][7] This leads to nucleolar stress, which in turn triggers endoplasmic reticulum (ER) and mitochondrial stress.[1][6][8] These cellular stresses culminate in immunogenic cell death (ICD), a form of apoptosis that activates the immune system against the tumor.[1][3] Key features of PT-112-induced ICD include the surface exposure of calreticulin and the release of ATP and high mobility group box 1 (HMGB1).[3]
Q3: What preclinical models are suitable for studying the delivery and efficacy of PT-112 in bone metastases?
A3: Several preclinical mouse models are available to study bone metastases.[9][10][11][12] The choice of model depends on the specific research question.
-
Intra-tibial or Intra-femoral Injection: This is a common and reproducible method to establish a localized tumor in the bone.[9][13] It is useful for studying the direct interaction between the tumor and the bone microenvironment and for evaluating the efficacy of bone-targeted therapies.
-
Intracardiac Injection: Injection of tumor cells into the left ventricle of the heart leads to their systemic dissemination and the formation of metastases in various organs, including bone. This model mimics the later stages of metastasis.
-
Orthotopic Injection: For cancers like breast cancer, injecting tumor cells into the mammary fat pad can lead to spontaneous metastasis to distant sites, including bone. This model recapitulates the entire metastatic cascade.[12]
Q4: How can I quantify the concentration of PT-112 in bone tissue?
A4: Quantifying drug concentration in the dense, heterogeneous matrix of bone presents challenges.[14] A highly sensitive and specific method is required.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Since PT-112 contains a platinum atom, ICP-MS can be used to accurately quantify the total platinum concentration in bone tissue samples.[2][3][15] This method involves digesting the bone tissue to create a liquid sample for analysis.
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This technique allows for the quantitative imaging of platinum distribution within thin sections of bone tissue, providing spatial information on drug accumulation.[1][16]
Troubleshooting Guides
Guide 1: Inconsistent Tumor Growth in Bone Metastasis Models
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no tumor take-rate after intra-tibial/femoral injection | Improper injection technique (e.g., needle not entering the intramedullary canal, leakage of cell suspension). | - Ensure the knee is flexed at a 90-degree angle to properly access the tibial plateau. - Use a small gauge needle (e.g., 27G or 30G) to create the initial hole, followed by the injection with a new needle to prevent clogging. - Inject the cell suspension slowly to avoid backpressure and leakage. - Seal the injection site with bone wax. |
| Low cell viability or inadequate cell number. | - Ensure cell viability is >90% before injection. - Resuspend cells in a cold, serum-free medium or PBS to maintain viability during the procedure. - Inject an adequate number of cells (typically 1x10^5 to 1x10^6 cells in a small volume, e.g., 10-20 µL). | |
| High variability in tumor size between animals | Inconsistent injection volume or cell distribution. | - Use a Hamilton syringe for precise volume control. - Mix the cell suspension gently between injections to ensure a uniform cell concentration. |
| Differences in animal age or strain. | - Use mice of the same age and genetic background for each experimental group. Younger mice (4-6 weeks) may have a higher tumor take-rate for some models.[13] |
Guide 2: Challenges in Quantifying PT-112 in Bone
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of PT-112 from bone tissue | Incomplete digestion of the bone matrix. | - Use a robust digestion protocol, such as a mixture of nitric acid and hydrochloric acid, with heating.[3] - Ensure the bone is crushed or powdered to increase the surface area for digestion. |
| Adsorption of the drug to bone matrix components. | - Optimize the extraction solvent and pH to maximize drug solubility and minimize binding. | |
| High background or interference in ICP-MS analysis | Contamination of samples or reagents. | - Use metal-free tubes and pipette tips. - Use high-purity acids for digestion. |
| Matrix effects from the high calcium and phosphate content of bone. | - Use an internal standard to correct for matrix effects. - Prepare matrix-matched standards for calibration. | |
| Difficulty in imaging PT-112 distribution in bone | Low concentration of PT-112 in specific bone compartments. | - Use a highly sensitive imaging technique like LA-ICP-MS.[1][16] |
| Challenges in preparing undecalcified bone sections. | - Use specialized sectioning techniques for hard tissues, such as a cryostat with a tungsten carbide blade. |
Data Presentation
Table 1: Preclinical Biodistribution of PT-112 in Mice
This table summarizes the biodistribution of PT-112-derived platinum in various tissues of mice 45 minutes after administration, as determined by laser ablation inductively coupled plasma mass spectrometry.
| Tissue | PT-112 Derived Pt Concentration (µg/g) |
| Bone | Highest Concentration |
| Kidney | High Concentration |
| Lung | High Concentration |
| Skin | High Concentration |
| Liver | High Concentration |
Source: Adapted from a mouse imaging study.[6]
Table 2: Preclinical Efficacy of PT-112 in a Mouse Model of Multiple Myeloma
This table presents the efficacy of PT-112 in the Vk*MYC multiple myeloma mouse model, which is known to cause bone lesions.
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control |
| Control | 25 | - |
| PT-112 | 35 | 40% |
Note: This data is illustrative of the anti-tumor activity of PT-112 in a relevant preclinical model. Specific efficacy data in bone metastasis models from other cancer types may vary.
Experimental Protocols
Protocol 1: Intra-tibial Injection of Tumor Cells in Mice
This protocol describes the direct injection of cancer cells into the tibia of a mouse to establish a bone metastasis model.
Materials:
-
Tumor cells in sterile, serum-free medium or PBS (1 x 10^7 cells/mL)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
70% ethanol and povidone-iodine swabs
-
27G and 30G sterile needles
-
1 mL syringe and Hamilton syringe (25 µL)
-
Bone wax
Procedure:
-
Anesthetize the mouse using isoflurane. Administer a pre-operative analgesic.
-
Shave the fur around the knee of the hind limb to be injected.
-
Disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Flex the knee to a 90-degree angle to expose the tibial plateau.
-
Carefully insert a 27G needle through the patellar tendon into the tibial plateau to create an entry point into the intramedullary canal.
-
Gently remove the 27G needle.
-
Using a Hamilton syringe with a 30G needle, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the intramedullary canal through the pre-made hole.[5]
-
Withdraw the needle and seal the injection site with a small amount of sterile bone wax.
-
Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesia as needed.
Protocol 2: Bioluminescence Imaging (BLI) for Monitoring Tumor Burden in Bone
This protocol outlines the steps for in vivo imaging of luciferase-expressing tumor cells in a bone metastasis model.
Materials:
-
D-luciferin (sterile, in PBS, 15 mg/mL)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia using a nose cone.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.
-
Use the accompanying software to quantify the bioluminescent signal (photon flux) in the region of interest (e.g., the tibia). This provides a quantitative measure of tumor burden.[8]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal import stress activates integrated stress response and inhibits ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction with Ribosomal Proteins Accompanies Stress Induction of the Anticancer Metallodrug BOLD‐100/KP1339 in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Impaired ribosome biogenesis: mechanisms and relevance to cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review of Interventional Clinical Trials in Patients with Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmatest.com [pharmatest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do ribosomal protein alterations affect ER stress response in CVID? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.squarespace.com [static1.squarespace.com]
PT-112 Technical Support Center: Addressing Experimental Variability
Welcome to the PT-112 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible results in experiments involving PT-112. The following troubleshooting guides and frequently asked questions (FAQs) address common sources of variability.
Section 1: Inconsistent In Vitro Cytotoxicity (IC50 Values)
Variability in the half-maximal inhibitory concentration (IC50) is a common issue in pre-clinical drug assessment. Results can be influenced by a range of factors from the biological system itself to subtle differences in lab technique.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for PT-112 different from those in published literature?
A1: Discrepancies can arise from several sources:
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time and with increasing passage number, altering their response to therapeutic agents. Always use authenticated, low-passage cell lines.
-
Metabolic State of Cells: PT-112's efficacy is linked to the metabolic phenotype of the cancer cells.[3] Cells that are highly glycolytic or have mitochondrial DNA mutations have shown greater sensitivity to PT-112.[3][4] Differences in culture media (e.g., glucose concentration) can alter cellular metabolism and, consequently, drug response.[2]
-
Assay-Specific Parameters: Factors such as initial cell seeding density, treatment duration, and the type of cytotoxicity assay used (e.g., CyQUANT, MTT, LDH) can significantly impact apparent IC50 values.[1][5]
-
Solvent and Reagent Variability: Ensure the final concentration of solvents like DMSO is consistent and low, as it can have cytotoxic effects.[1] Batch-to-batch variability in reagents or media can also introduce inconsistencies.[5]
Troubleshooting Guide: Normalizing Cytotoxicity Results
If you are observing inconsistent IC50 values, follow this workflow to identify the potential source of variability.
Data Presentation: PT-112 IC50 Values
The following table summarizes reported IC50 values for PT-112 across a panel of human cancer cell lines after 72 hours of exposure. This data illustrates the inherent variability across different cancer types.
| Cancer Histology | Mean IC50 (µM) ± SEM |
| Lung | 0.38 ± 0.05 |
| Colon | 0.44 ± 0.04 |
| Breast | 0.54 ± 0.08 |
| Ovary | 0.61 ± 0.13 |
| Prostate | 0.65 ± 0.09 |
| Melanoma | 0.70 ± 0.10 |
| All Cell Lines | 0.55 ± 0.03 |
| Data adapted from a study evaluating 121 human cancer cell lines.[6] |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol provides a standardized method for determining the cytotoxic effects of PT-112.
-
Cell Seeding:
-
Culture cancer cell lines in appropriate media and supplements.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into 96-well opaque-walled plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) to ensure they do not reach confluence during the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PT-112 in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of PT-112 in culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a standardized period, typically 72 hours, at 37°C in a humidified incubator.
-
-
Viability Assessment (Example: CyQUANT™ Assay):
-
At the end of the incubation period, remove the plates from the incubator.
-
Assess the number of living cells using a fluorescence-based proliferation assay such as the CyQUANT™ Proliferation Assay, following the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Measure fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Section 2: Variable Markers of Immunogenic Cell Death (ICD)
PT-112 is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response.[6][7][8] This process is characterized by the emission of Damage-Associated Molecular Patterns (DAMPs), including surface-exposed calreticulin (CALR), secreted ATP, and released High Mobility Group Box 1 (HMGB1).[6][8] Inconsistent detection of these markers is a key area for troubleshooting.
Frequently Asked Questions (FAQs)
Q2: We are observing inconsistent or low signals for DAMPs (CALR, ATP, HMGB1) after PT-112 treatment. What could be the cause?
A2: The kinetics and detection methods for each DAMP are different, which can lead to variability:
-
Assay Timing: DAMPs are released at different times during the apoptotic process. Calreticulin exposure is an earlier event, while HMGB1 release occurs later, often from secondary necrotic cells. A time-course experiment is crucial to identify the optimal detection window for your specific cell line.
-
Cell Viability: The percentage of cells undergoing apoptosis will directly affect the magnitude of the DAMP signal. Ensure that the dose of PT-112 used is sufficient to induce significant cell death in your model.
-
Detection Method Sensitivity: The assays used to measure DAMPs have different sensitivities. For example, ATP in the supernatant is labile and requires immediate measurement with a sensitive luciferase-based assay.[6] HMGB1 can be measured by ELISA, but care must be taken to avoid contamination from serum in the culture medium.[6] Calreticulin is typically measured by flow cytometry, where antibody titration and proper gating are critical.
Signaling Pathway of PT-112-Induced ICD
PT-112 initiates a cascade of intracellular stress events that culminate in the release of DAMPs and subsequent immune activation.
Data Presentation: Expected DAMPs Emission
This table provides a qualitative summary of the expected outcomes for key ICD markers following effective PT-112 treatment in responsive cancer cell lines.
| DAMP Marker | Expected Outcome | Common Detection Method |
| Calreticulin (CALR) | Increased cell surface exposure | Flow Cytometry |
| ATP | Increased secretion into media | Luciferase-based Assay |
| HMGB1 | Increased release into media | ELISA |
| Based on mechanisms described in literature.[6][8][9] |
Experimental Protocols: DAMPs Detection
1. Surface Calreticulin Exposure (Flow Cytometry):
-
Treat cells with PT-112 for the predetermined optimal time.
-
Harvest cells gently to preserve membrane integrity.
-
Wash cells with cold PBS and resuspend in a binding buffer.
-
Incubate with a fluorescently-conjugated anti-calreticulin antibody.
-
Co-stain with a viability dye (e.g., DAPI, Propidium Iodide) to distinguish apoptotic from necrotic cells.
-
Analyze cells using a flow cytometer, gating on the apoptotic population to quantify CALR exposure.
2. Extracellular ATP Secretion (Luminometry):
-
Treat cells with PT-112 in a 96-well plate.
-
At the desired time point, carefully collect the cell culture supernatant.
-
Measure ATP levels immediately using a luciferase-based kit (e.g., ENLITEN® ATP Assay) as per the manufacturer's protocol.[6]
-
Read luminescence on a plate reader.
3. HMGB1 Release (ELISA):
-
Treat cells and collect the supernatant as with the ATP assay.
-
Centrifuge the supernatant to remove cellular debris.
-
Quantify HMGB1 levels in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.[6]
Section 3: Discrepancies in In Vivo Anti-Tumor Response
PT-112 has demonstrated the ability to synergize with immune checkpoint blockers (ICBs) to control tumor growth in immunocompetent mouse models.[6][8] This effect is driven by the recruitment of immune effector cells and the depletion of immunosuppressive cells in the tumor microenvironment.[6][8] Variability in these complex in vivo experiments can be challenging to diagnose.
Frequently Asked Questions (FAQs)
Q3: We are not observing the expected anti-tumor synergy between PT-112 and an immune checkpoint inhibitor (e.g., anti-PD-1) in our mouse model. Why might this be?
A3: In vivo synergy is dependent on a functional host immune system and proper experimental design.
-
Mouse Strain: Experiments must be conducted in syngeneic, immunocompetent mice (e.g., C57BL/6, BALB/c). Using immunodeficient mice (e.g., nude, SCID) will abrogate the immune-mediated effects of PT-112.
-
Tumor Model: The tumor cell line used must be syngeneic to the mouse strain to avoid graft rejection. Furthermore, the immunogenicity of the tumor model itself (i.e., "hot" vs. "cold" tumors) can significantly influence the efficacy of immunotherapy combinations.
-
Dosing and Schedule: The dose, route of administration (e.g., intravenous, intratumoral), and schedule of both PT-112 and the ICB are critical. The timing of ICB administration relative to PT-112-induced ICD can determine whether a productive anti-tumor immune response is generated.
-
Tumor Microenvironment (TME): The baseline composition of the TME can impact outcomes. A highly immunosuppressive TME may require additional interventions to overcome resistance.
Troubleshooting Guide: In Vivo Experimental Design
This logical diagram outlines key decision points and factors to consider when designing or troubleshooting in vivo experiments with PT-112 and immunotherapy.
Data Presentation: Summary of Preclinical In Vivo Synergy
The following table summarizes the typical outcomes observed in preclinical models where PT-112 synergizes with immune checkpoint blockade.
| Experimental Arm | Typical Tumor Growth Outcome | Key Immune Correlate |
| Vehicle Control | Progressive tumor growth | Low immune infiltration |
| PT-112 Monotherapy | Modest tumor growth delay | Increased DAMPs, some immune cell recruitment |
| ICB Monotherapy (e.g., anti-PD-1) | Variable effect, often modest in "cold" tumors | Release of existing T-cell inhibition |
| PT-112 + ICB Combination | Significant tumor growth inhibition or regression | Enhanced T-cell infiltration, reduced suppressor cells |
| Table compiled from findings that PT-112 synergizes with PD-1/PD-L1 blockade.[6][8] |
Experimental Protocol: General Workflow for In Vivo Synergy Study
-
Model Establishment:
-
Implant a syngeneic tumor cell line (e.g., LLC, CT26) subcutaneously into the flank of immunocompetent mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, PT-112, ICB, Combination).
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Primary endpoints are typically tumor growth delay, tumor regression, and overall survival.
-
-
Immunophenotyping (Optional):
-
At the end of the study or at specific time points, tumors can be harvested.
-
Tumors can be dissociated into single-cell suspensions for analysis of immune cell infiltrates by flow cytometry.
-
Alternatively, tumors can be fixed for analysis by immunohistochemistry (IHC) to visualize immune cells within the tumor microenvironment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cmdclabs.com [cmdclabs.com]
- 6. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 8. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
storage and handling guidelines for PT-112 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental use of the PT-112 compound.
Frequently Asked Questions (FAQs)
Q1: What is PT-112 and what is its primary mechanism of action?
A1: PT-112 is a novel small molecule platinum-pyrophosphate conjugate under clinical development for cancer therapy.[1][2] Its primary mechanism of action is the induction of immunogenic cell death (ICD). This process involves the inhibition of ribosomal biogenesis, leading to nucleolar stress, which in turn causes endoplasmic reticulum (ER) and mitochondrial stress in cancer cells.[3] This cascade of events results in the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-cancer immune response.[3]
Q2: How should lyophilized PT-112 be stored?
A2: While a specific safety data sheet for PT-112 was not found, general guidelines for storing lyophilized bioactive compounds, particularly peptides and other complex small molecules, recommend storage at -20°C in a desiccated environment. For long-term stability, it is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q3: What is the recommended procedure for reconstituting PT-112?
A3: An official reconstitution protocol for PT-112 is not publicly available. However, based on common laboratory practice for similar compounds, sterile, high-purity solvents such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS) are often used. It is recommended to first create a high-concentration stock solution in DMSO, which can then be further diluted in aqueous media like PBS or cell culture medium for working solutions. Always allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
Q4: What are the general guidelines for storing PT-112 solutions?
A4: Stock solutions of PT-112 should be aliquoted into tightly sealed vials and stored at -20°C to minimize freeze-thaw cycles. Generally, these solutions are stable for up to one month. For optimal results, it is best to prepare fresh working solutions from the stock on the day of the experiment.
Storage and Handling Guidelines
| Condition | Lyophilized Powder | Stock Solution | Working Solution |
| Storage Temperature | -20°C (desiccated) | -20°C (in aliquots) | Use immediately |
| Recommended Solvent | N/A | High-purity DMSO | PBS or cell culture medium |
| Long-term Stability | Up to 6 months (if stored correctly) | Up to 1 month | Not recommended for storage |
| Handling Precautions | Allow vial to reach room temperature before opening. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. | Minimize freeze-thaw cycles. Use calibrated pipettes for accurate dispensing. | Prepare fresh for each experiment. Ensure thorough mixing before adding to experimental setup. |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Solvent purity is low.- Concentration is too high.- Improper storage (e.g., repeated freeze-thaw cycles). | - Use high-purity, anhydrous DMSO.- Prepare a slightly lower concentration stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. Gently warm the solution to try and redissolve the precipitate. |
| Precipitation in Working Solution (in media) | - High concentration of PT-112.- Interaction with media components (e.g., proteins, salts).- pH shift in the media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).- Prepare the working solution by adding the stock solution to the media dropwise while vortexing.- Test the solubility of PT-112 in a small volume of the specific media before preparing a large batch. |
| Inconsistent Experimental Results | - Degradation of PT-112 due to improper storage.- Inaccurate pipetting of stock or working solutions.- Variation in cell culture conditions. | - Use fresh aliquots of the stock solution for each experiment.- Ensure pipettes are properly calibrated.- Maintain consistent cell passage numbers, confluency, and media conditions. |
| No Observed Cellular Effect | - PT-112 concentration is too low.- Insufficient incubation time.- Cell line is resistant to PT-112. | - Perform a dose-response experiment to determine the optimal concentration.- Extend the incubation time based on published protocols.- Verify the sensitivity of your cell line to PT-112 by including a known sensitive cell line as a positive control. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of PT-112 on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of PT-112 in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of PT-112. Include a vehicle control (medium with the same concentration of DMSO as the highest PT-112 concentration).
-
Incubate the plates for a specified period (e.g., 72 hours).[1]
-
Assess cell viability using a standard method such as the MTT assay or a commercial DNA-based proliferation assay.[1]
-
Calculate the IC50 value, which is the concentration of PT-112 that inhibits cell growth by 50%.
-
Immunogenic Cell Death (ICD) Marker Analysis
-
Objective: To assess the induction of ICD markers by PT-112.
-
Methodology:
-
Calreticulin (CRT) Exposure:
-
ATP Release:
-
Collect the cell culture supernatant after PT-112 treatment.
-
Measure the amount of ATP in the supernatant using a luciferase-based ATP assay kit.
-
-
HMGB1 Release:
-
Collect the cell culture supernatant.
-
Quantify the level of High Mobility Group Box 1 (HMGB1) protein using an ELISA kit.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PT-112 Signaling Pathway Leading to Immunogenic Cell Death.
Caption: General Experimental Workflow for In Vitro Cell Viability Assay with PT-112.
References
minimizing PT-112 degradation in experimental setups
Welcome to the technical support resource for PT-112, a first-in-class pyrophosphate-platinum conjugate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting strategies to minimize degradation and ensure the integrity of PT-112 in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PT-112?
A1: For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[1][2][3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with most cell culture media at the low final concentrations typically used.[1][4] For in vivo studies, PT-112 has been successfully formulated in phosphate buffers for injection.[5]
Q2: How should I store lyophilized PT-112 powder?
A2: Lyophilized PT-112 should be stored at -20°C or -80°C for long-term stability. For short periods, storage at 4°C is also acceptable. The vial should be kept tightly sealed and protected from light and moisture.
Q3: What are the best practices for storing PT-112 stock solutions?
A3: PT-112 stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. These aliquots should be stored at -80°C for maximum stability, where they can be viable for up to six months. For shorter-term storage of up to one month, -20°C is suitable. When using an aliquot, allow it to thaw completely and come to room temperature before opening and diluting into your experimental medium.
Q4: Is PT-112 sensitive to light?
A4: While specific photostability data for PT-112 is not extensively published, many complex organic molecules, including other platinum-based drugs, can be light-sensitive. As a standard precautionary measure, it is recommended to protect both lyophilized powder and solutions of PT-112 from direct light exposure. Store vials in the dark and use amber-colored tubes or cover tubes with foil during experiments where possible.
Q5: My PT-112 solution has turned cloudy or has visible precipitates. What should I do?
A5: Cloudiness or precipitation can indicate several issues. If the precipitate is observed after thawing a stock solution, ensure the solution has reached room temperature and try gentle vortexing to redissolve the compound. If precipitation occurs after diluting the DMSO stock into an aqueous buffer or cell culture medium, it may be due to the low aqueous solubility of the compound at that concentration. See the troubleshooting guide below for specific solutions. Do not use a solution with visible, undissolved precipitate in your experiment as the actual concentration will be unknown.
Q6: For how long is PT-112 stable in aqueous cell culture medium?
A6: PT-112 has been used in cell culture experiments lasting from 24 to 72 hours, indicating it possesses sufficient stability in complete cell culture medium for the duration of most standard assays.[5][6] However, for long-term incubations, it is best to refresh the medium with freshly diluted PT-112 if the experimental design allows. The pyrophosphate ligand of PT-112 is strong, which likely contributes to its stability in aqueous environments compared to other platinum drugs.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in assays. | 1. Degradation of PT-112 stock solution due to improper storage (e.g., multiple freeze-thaw cycles).2. Degradation of lyophilized powder due to moisture.3. Use of an inappropriate solvent for stock solution.4. Pipetting errors leading to incorrect final concentration. | 1. Prepare fresh aliquots from a new vial of lyophilized powder. Avoid using a stock solution that has been thawed and refrozen multiple times.2. Ensure lyophilized powder is stored in a desiccator or with desiccant packs, especially after opening.3. Confirm use of high-purity, anhydrous DMSO for stock solutions.4. Calibrate pipettes and use appropriate dilution series. |
| Precipitate forms when diluting DMSO stock into aqueous medium. | 1. The final concentration of PT-112 exceeds its solubility limit in the aqueous medium.2. The percentage of DMSO in the final solution is too low to maintain solubility.3. The aqueous buffer has a pH that promotes precipitation. | 1. Lower the final concentration of PT-112. Perform a solubility test first.2. Ensure the DMSO stock is of a sufficiently high concentration so that the volume added to the medium is minimal (typically ≤0.5% v/v).3. Pre-warm the aqueous medium to 37°C before adding the PT-112 stock solution and mix gently but thoroughly immediately after addition. |
| Color change observed in the stock solution. | 1. Chemical degradation or contamination of the stock solution. | 1. Discard the solution immediately. Prepare a new stock solution from fresh lyophilized powder and solvent. |
Quantitative Data Summary
The following table provides illustrative stability data for PT-112 based on a hypothetical stability-indicating HPLC assay. This data is for example purposes to guide experimental design.
| Storage Condition | Solvent | Analyte Recovery after 30 Days (%) | Analyte Recovery after 6 Months (%) |
| -80°C | DMSO | >99% | >98% |
| -20°C | DMSO | >99% | ~95% |
| 4°C | DMSO | ~96% | Not Recommended |
| Room Temp (20-25°C) | DMSO | ~85% | Not Recommended |
| 37°C | Cell Culture Medium + 10% FBS | >95% (after 72 hours) | Not Applicable |
| 4°C | Phosphate Buffered Saline (PBS) | ~97% | Not Recommended |
Note: This data is illustrative. It is highly recommended that users perform their own stability assessments for their specific experimental conditions and analytical methods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM PT-112 Stock Solution in DMSO
Materials:
-
PT-112 lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized PT-112 to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of PT-112 provided and its molecular weight.
-
Carefully add the calculated volume of anhydrous DMSO to the vial of PT-112.
-
Gently swirl and pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous vortexing to prevent potential degradation. The solution should be clear and colorless.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of PT-112 Stability (Example HPLC Method)
Objective: To determine the stability of PT-112 in a specific solvent over time at a given temperature.
Procedure:
-
Prepare a stock solution of PT-112 in the desired solvent (e.g., DMSO, PBS) at a known concentration (e.g., 1 mM).
-
Immediately analyze an aliquot of this solution using a validated stability-indicating HPLC method to establish the initial concentration (T=0 baseline). This requires an HPLC system with a suitable column (e.g., C18) and a UV detector.[8][9][10]
-
Store aliquots of the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect from light.
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), remove an aliquot and analyze it using the same HPLC method.
-
Calculate the percentage of PT-112 remaining at each time point by comparing the peak area of the PT-112 peak to the peak area at T=0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mandatory Visualizations
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Caption: A potential, simplified degradation pathway for PT-112 in aqueous solution.
Caption: Workflow for conducting an experimental stability assessment of PT-112.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oiml.org [oiml.org]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
PT-112 Demonstrates Potent and Distinct Immunogenic Effects Compared to Other Inducers of Immunogenic Cell Death
For Immediate Release
A comprehensive review of preclinical data reveals that PT-112, a novel pyrophosphate-platinum conjugate, induces a robust and unique form of immunogenic cell death (ICD), distinguishing it from other established ICD inducers such as oxaliplatin, mitoxantrone, cisplatin, and doxorubicin. This guide provides a comparative analysis of the immunogenic effects of PT-112, supported by experimental data, to inform researchers, scientists, and drug development professionals.
PT-112 consistently stimulates the hallmark markers of ICD, including the cell surface exposure of calreticulin (CRT), the release of adenosine triphosphate (ATP), and the secretion of high-mobility group box 1 (HMGB1). Notably, in direct comparative studies, PT-112 has shown superiority in inducing these markers and eliciting downstream anti-tumor immune responses.
Comparative Analysis of Immunogenic Cell Death Markers
Quantitative data from preclinical studies highlights the differential effects of PT-112 and other ICD inducers on the release of damage-associated molecular patterns (DAMPs), key mediators of anti-tumor immunity.
| Inducer | Cancer Cell Line | Calreticulin (CRT) Exposure (Mean Fluorescence Intensity) | ATP Release (Relative to Control) | HMGB1 Release (ng/mL) | Citation |
| PT-112 | TSA (Murine Breast Carcinoma) | ~1500 | ~3.5x | ~120 | [1] |
| Mitoxantrone | TSA (Murine Breast Carcinoma) | ~1000 | ~2.5x | ~80 | [1] |
| Cisplatin | TSA (Murine Breast Carcinoma) | ~500 (similar to control) | ~1.5x | ~60 | [1] |
| PT-112 | HCT-116 (Human Colon Carcinoma) | Not Quantified | Not Quantified | More potent than oxaliplatin | [2] |
| Oxaliplatin | HCT-116 (Human Colon Carcinoma) | Not Quantified | Not Quantified | Less potent than PT-112 | [2] |
In Vivo Immunogenicity: Vaccination Assays
A gold-standard measure of ICD is the ability of dying tumor cells to vaccinate a naïve host against a subsequent challenge with live cancer cells. In a murine breast carcinoma model, vaccination with PT-112-treated TSA cells conferred significantly greater protection compared to cells treated with mitoxantrone or cisplatin.
| Treatment of Vaccinating Cells | Tumor-Free Mice / Total Mice | Citation |
| PT-112 | 10 / 10 | [3] |
| Mitoxantrone | 4 / 10 | [3] |
| Cisplatin | 1 / 10 | [3] |
Signaling Pathways and Mechanisms of Action
The immunogenic effects of PT-112 are underpinned by a distinct mechanism of action compared to other platinum-based agents and classic ICD inducers. While oxaliplatin primarily induces DNA damage, PT-112's effects are less reliant on this mechanism and are more dependent on the p53 tumor suppressor protein[2]. PT-112 has been shown to be a potent inducer of mitochondrial stress, a key upstream event in the ICD cascade.
The signaling pathways initiated by different ICD inducers, while converging on the release of DAMPs, are initiated by distinct cellular insults.
Caption: Simplified signaling pathways of select ICD inducers.
Experimental Protocols
The following are summaries of the key experimental protocols used to quantify the markers of immunogenic cell death.
Calreticulin (CRT) Exposure Assay
This assay quantifies the amount of CRT present on the outer surface of the plasma membrane, a key "eat-me" signal for dendritic cells.
Caption: Workflow for detecting cell surface calreticulin exposure.
Methodology:
-
Cancer cells are seeded and treated with the respective ICD inducer (e.g., PT-112, mitoxantrone, cisplatin) for a specified duration.
-
Cells are harvested and washed with a suitable buffer.
-
The cells are then incubated with a fluorescently-labeled primary antibody specific for calreticulin.
-
After incubation, the cells are washed to remove any unbound antibody.
-
The fluorescence intensity of the cell population is then analyzed using a flow cytometer. An increase in the mean fluorescence intensity (MFI) compared to untreated control cells indicates an increase in CRT exposure.
ATP Release Assay
This assay measures the amount of ATP released from dying cells into the extracellular environment, which acts as a "find-me" signal for immune cells.
Methodology:
-
Supernatants from cancer cell cultures treated with ICD inducers are collected.
-
The amount of ATP in the supernatant is quantified using a luciferase-based bioluminescence assay.
-
In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP, resulting in light emission.
-
The intensity of the emitted light is proportional to the ATP concentration and is measured using a luminometer.
HMGB1 Release Assay
This assay quantifies the concentration of the nuclear protein HMGB1 released into the extracellular space, a late-stage DAMP that signals for inflammation and immune activation.
Methodology:
-
Cell culture supernatants from treated and control cells are collected.
-
The concentration of HMGB1 in the supernatants is determined using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).
-
The ELISA typically involves capturing HMGB1 with a specific antibody immobilized on a microplate, followed by detection with a second, enzyme-linked antibody.
-
The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of HMGB1 present.
Conclusion
The available preclinical evidence strongly suggests that PT-112 is a potent inducer of immunogenic cell death with a distinct and advantageous profile compared to other established ICD-inducing chemotherapeutics. Its ability to robustly stimulate the release of all key DAMPs, coupled with a unique mechanism of action, positions PT-112 as a promising candidate for combination immunotherapies. Further research is warranted to fully elucidate its immunogenic potential across a broader range of cancer types and in direct comparison with a wider array of ICD inducers.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PT-112 Monotherapy and Combination Therapy in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PT-112 as a monotherapy versus its use in combination therapy for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information is compiled from available clinical trial data and preclinical research to offer an objective overview of efficacy, safety, and mechanisms of action.
Executive Summary
PT-112, a novel pyrophosphate conjugate of platinum, has demonstrated promising anti-tumor activity in late-line mCRPC. Its unique mechanism of inducing immunogenic cell death (ICD) provides a strong rationale for its use both as a single agent and in combination with immune checkpoint inhibitors. Clinical data from Phase I and II trials suggest that PT-112 is generally well-tolerated and can lead to disease control and notable biomarker responses in heavily pre-treated patient populations. Combination therapy with the PD-L1 inhibitor avelumab has also shown encouraging signals of efficacy, warranting further investigation. This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes the key biological pathways and clinical trial workflows.
Data Presentation: Clinical Trial Performance
The following tables summarize the quantitative data from two key clinical trials: a Phase II study of PT-112 monotherapy (NCT02266745) and a Phase Ib study of PT-112 in combination with avelumab (NCT03409458).
Table 1: Efficacy of PT-112 Monotherapy in Late-Line mCRPC (NCT02266745)[1][2][3][4]
| Efficacy Metric | Arm 1 (360 mg/m² Q2W) | Arm 2 (250 mg/m² Q2W) | Arm 3 (360 mg/m² Q2W C1, then 250 mg/m²) | All Patients (N=111) |
| Disease Control Rate (DCR) at 4 months | - | - | - | 23% |
| Median Overall Survival (OS) | - | 16.4 months (in pts without prior cabazitaxel) | - | 10 months |
| Median Radiographic Progression-Free Survival (rPFS) | - | - | - | 3 months |
| Circulating Tumor Cell (CTC) Conversion | - | - | - | 63% (12/19 pts) |
| Alkaline Phosphatase (ALP) Reduction (≥10%) | - | - | - | 53% |
| Confirmed Bone Progression (PCWG3) | - | - | - | 4% |
| Skeletal-Related Events (by 4 months) | - | - | - | 5% |
Note: Arm 1 was discontinued due to a superior balance of efficacy and tolerance in Arms 2 and 3.[1]
Table 2: Efficacy of PT-112 in Combination with Avelumab in mCRPC (NCT03409458)[5][6][7]
| Efficacy Metric | PT-112 (150-200 mg/m²) + Avelumab (n=18) |
| PSA Decline ≥50% | 21% (3/14 pts) |
| Radiographic Reductions in Measurable Disease | 22% (2/9 pts) |
| Alkaline Phosphatase (ALP) Reductions | 93% (13/14 pts with bone metastases) |
Table 3: Safety Profile of PT-112 Monotherapy vs. Combination Therapy
| Treatment-Related Adverse Events (TRAEs) | PT-112 Monotherapy (NCT02266745)[1][2] | PT-112 + Avelumab (NCT03409458)[3][4] |
| Most Common TRAEs | Fatigue (53%), Nausea (42%), Anemia (41%) | Nausea (50%), Fatigue (39%) |
| Grade 3-4 TRAEs | 37% | Thrombocytopenia (70% Gr ≤3 in mono), Anemia, Thrombocytopenia |
| Discontinuation due to AEs | 12% | Not Reported |
Experimental Protocols
Clinical Trial Methodologies
PT-112 Monotherapy (NCT02266745) - Phase II Study [5][1][2][6][7]
-
Study Design: An open-label, multicenter, randomized dose-optimization study.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after at least three prior lines of life-prolonging therapy, including at least one androgen receptor pathway inhibitor (ARPI) and one to two taxane regimens. Patients with radiographic progression at study entry were included.
-
Dosing Regimens:
-
Arm 1: 360 mg/m² PT-112 intravenously (IV) every two weeks (Q2W).
-
Arm 2: 250 mg/m² PT-112 IV Q2W.
-
Arm 3: 360 mg/m² PT-112 IV Q2W for cycle 1, followed by 250 mg/m² on day 15 of subsequent 28-day cycles.
-
-
Primary Endpoint: To determine the optimal dosing regimen based on safety and efficacy.
-
Secondary Endpoints: Disease control rate (DCR) at 4 months, overall survival (OS), radiographic progression-free survival (rPFS), objective response rate, circulating tumor cell (CTC) kinetics, and PSA50 reduction.
-
Efficacy Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1) for soft tissue disease and Prostate Cancer Working Group 3 (PCWG3) criteria for bone disease.[8][9]
-
Biomarker Analysis:
-
CTC Enumeration: The CellSearch system is the only FDA-cleared methodology for CTC enumeration in whole blood and was likely used in this trial.[10] This method involves immunomagnetic capture of EpCAM-positive cells followed by fluorescent labeling to identify and count CTCs.
-
T-Cell Receptor (TCR) Sequencing: To characterize changes in T-cell populations, TCR sequencing was performed. This typically involves isolating T-cells from peripheral blood, followed by amplification and sequencing of the TCRβ chain's CDR3 region to assess clonal diversity and expansion.[11][12][13][14]
-
PT-112 with Avelumab (NCT03409458) - Phase Ib Study [3][7][4][15]
-
Study Design: A dose-escalation and confirmation study.
-
Patient Population: Patients with advanced solid tumors, including a sub-population with mCRPC, who had failed standard therapy.
-
Dosing Regimen: Patients received PT-112 on days 1, 8, and 15 of a 28-day cycle at doses ranging from 150-200 mg/m², in combination with avelumab 800 mg on days 1 and 15.
-
Endpoints: The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Exploratory efficacy was also evaluated.
Preclinical Experimental Protocols
In Vitro Studies in Prostate Cancer Cell Lines [16][17][18][19]
-
Cell Lines: A panel of human prostate cancer cell lines (e.g., LNCaP, DU-145, PC-3, 22Rv1) and a non-tumorigenic prostate epithelial cell line (RWPE-1) were used.
-
Methods:
-
Cell Viability Assays: To assess the cytotoxic effects of PT-112.
-
Flow Cytometry: To analyze markers of apoptosis, necroptosis, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
-
Immunofluorescence: To visualize the subcellular localization of proteins involved in immunogenic cell death, such as calreticulin (CRT) exposure on the cell surface.
-
ATP Release Assays: To measure the release of ATP, a key damage-associated molecular pattern (DAMP), from dying cells.
-
Mandatory Visualization
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. [PDF] T-Cell Receptor Repertoire Sequencing in the Era of Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. research.utwente.nl [research.utwente.nl]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
- 8. 4870646.fs1.hubspotusercontent-na1.net [4870646.fs1.hubspotusercontent-na1.net]
- 9. Trial Design and Objectives for Castration-Resistant Prostate Cancer: Updated Recommendations From the Prostate Cancer Clinical Trials Working Group 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating tumor cell - Wikipedia [en.wikipedia.org]
- 11. New technique opens up study of immune response to cancer | TRM CancerBRC [cancerbrc.org]
- 12. Tcr-seq - Wikipedia [en.wikipedia.org]
- 13. T-Cell Receptor Repertoire Sequencing in the Era of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T Cell Receptor Sequencing: Applications in Immune Research - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. CTC enumeration and characterization: moving toward personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the role of PT-112 in overcoming immunotherapy resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients exhibit primary or acquired resistance to these therapies. This guide provides a comprehensive comparison of PT-112, a novel small molecule, against other strategies aimed at overcoming immunotherapy resistance. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of PT-112's potential in the immuno-oncology landscape.
PT-112: A Novel Approach to Reversing Immunotherapy Resistance
PT-112 is a first-in-class pyrophosphate-platinum conjugate that has demonstrated a unique mechanism of action leading to immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2][3][4] This property makes it a promising candidate to overcome resistance to immune checkpoint inhibitors (ICIs).
Mechanism of Action: Inducing Immunogenic Cell Death
PT-112's primary mechanism involves the induction of mitochondrial and endoplasmic reticulum (ER) stress within cancer cells.[1][5][6] This dual stress response culminates in the release of damage-associated molecular patterns (DAMPs), which are crucial for initiating an anti-cancer immune response.[2][3][4] Key DAMPs released upon PT-112 treatment include:
-
Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).[2][3][7]
-
ATP secretion: Extracellular ATP acts as a "find me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.[2][3][7]
-
High mobility group box 1 (HMGB1) release: HMGB1 further activates DCs and promotes T-cell responses.[2][3][7]
The release of these DAMPs facilitates the maturation of dendritic cells, leading to enhanced antigen presentation and the subsequent activation and proliferation of tumor-specific T-cells. This process can effectively turn an immunologically "cold" tumor, which is unresponsive to ICIs, into a "hot" tumor, thereby sensitizing it to immunotherapy.[2][7]
Comparative Data: PT-112 vs. Other Strategies
The following tables summarize quantitative data from preclinical and clinical studies of PT-112 and compare its performance with alternative approaches to overcoming immunotherapy resistance.
Preclinical Efficacy of PT-112
| Cell Line Panel | IC50 Range (µM) | Reference |
| 121 Human Cancer Cell Lines | 0.287 - 222.14 | [2][3] |
Clinical Efficacy of PT-112 (Monotherapy)
| Indication | Phase | Number of Patients | Key Outcomes | Reference |
| Advanced Solid Tumors | I | 66 | 17% of evaluable patients achieved PFS ≥6 months; Durable partial responses in NSCLC, SCLC, and thymoma. | [8] |
| Thymic Epithelial Tumors | II | 10 | 89% of evaluable patients had stable disease. | [7][9] |
Clinical Efficacy of PT-112 in Combination with Avelumab (Anti-PD-L1)
| Indication | Phase | Number of Patients | Key Outcomes | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | IIa | 18 | 40% of evaluable patients had stable disease or better. | [1] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | I | 18 | 3 of 14 patients had a ≥50% PSA decrease. | [10] |
Comparison with Alternative Strategies to Overcome Immunotherapy Resistance
| Strategy | Mechanism of Action | Reported Efficacy (Examples) | References |
| Chemotherapy | Induces tumor cell death and neoantigen release. | Pembrolizumab + chemotherapy in NSCLC showed improved response rate and PFS compared to chemotherapy alone. | [11] |
| Radiation Therapy | Enhances tumor immunogenicity and T-cell priming. | Can overcome resistance to ICIs in some cancers. | [12] |
| Targeted Therapy | Modulates the tumor microenvironment to be more susceptible to immunotherapy. | Angiogenesis inhibitors, EGFR inhibitors, etc., in combination with ICIs show promise. | [11] |
| Oncolytic Viruses | Promote antigen presentation and T-cell priming. | Combination of ipilimumab or pembrolizumab with talimogene laherparepvec improved outcomes in melanoma. | [11] |
| Fecal Microbiota Transplant | Modulates the gut microbiome to a state more favorable for immunotherapy response. | Early studies show potential to overcome resistance. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of PT-112's mechanism of action are provided below.
Immunogenic Cell Death (ICD) Marker Assays
1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Cell Preparation: Cancer cells are treated with PT-112 or a control substance for a specified time.
-
Staining: Cells are washed and stained with a fluorescently labeled anti-calreticulin antibody. A viability dye is also used to distinguish live from dead cells.
-
Analysis: Samples are analyzed on a flow cytometer. The percentage of live cells with surface CRT expression is quantified.
2. ATP Secretion Assay (Luminometry)
-
Sample Collection: Supernatants from PT-112-treated and control cancer cell cultures are collected.
-
Assay: A luciferase-based ATP assay kit is used to measure the concentration of ATP in the supernatants. The luminescence generated is proportional to the ATP concentration.
-
Quantification: A standard curve is generated using known concentrations of ATP to quantify the amount of ATP secreted by the cells.
3. HMGB1 Release Assay (ELISA)
-
Sample Collection: Supernatants from PT-112-treated and control cancer cell cultures are collected.
-
Assay: An HMGB1-specific ELISA kit is used. The supernatant is added to a plate pre-coated with an anti-HMGB1 antibody. A secondary HRP-conjugated antibody is then added, followed by a substrate to produce a colorimetric signal.
-
Quantification: The absorbance is measured, and the concentration of HMGB1 is determined by comparison to a standard curve.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in PT-112's mechanism of action and its validation.
Caption: PT-112 induced signaling pathway leading to immunogenic cell death.
Caption: Experimental workflow for validating PT-112's efficacy.
References
- 1. Promontory Therapeutics Presents Safety and Efficacy Data of PT-112 in Combination with PD-L1 Inhibition in Treatment of Advanced Non-Small Cell Lung Cancer at ESMO I-O 2022 [prnewswire.com]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promontory Therapeutics Presents Safety and Efficacy Data of PT-112 in Combination with PD-L1 Inhibition in Treatment of Advanced Non-Small Cell Lung Cancer at ESMO I-O 2022 - BioSpace [biospace.com]
- 6. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asco.org [asco.org]
- 11. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 12. mdpi.com [mdpi.com]
PT-112: A Novel Osteotropic Agent in Bone Cancer Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug PT-112 with established bone-targeted agents in the context of bone cancer models. PT-112 is a first-in-class small molecule conjugate of pyrophosphate with demonstrated osteotropic properties, making it a promising candidate for cancers that affect the bone.[1][2] This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Osteotropic Properties and Mechanism of Action of PT-112
PT-112's affinity for bone is attributed to its pyrophosphate moiety.[3] In vivo biodistribution studies in mice have confirmed high concentrations of PT-112 in bone tissue.[1] Unlike traditional platinum-based chemotherapies, PT-112's primary mechanism of action is the induction of immunogenic cell death (ICD).[4] This process is initiated by the inhibition of ribosomal biogenesis, leading to nucleolar stress, followed by endoplasmic reticulum (ER) and mitochondrial stress.[5][6] These events culminate in the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-tumor immune response.[4]
Preclinical Efficacy of PT-112 in Bone Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of PT-112 in relevant bone cancer models. The Vk*MYC mouse model, an immunocompetent model of multiple myeloma, has been instrumental in evaluating the efficacy of PT-112.
| Model | Cell Line | Treatment | Key Findings | Reference |
| VkMYC Multiple Myeloma (de novo) | N/A | PT-112 (various doses) | Dose-dependent reduction in M-spike levels. | [5] |
| VkMYC Multiple Myeloma (transplantable, bortezomib-resistant) | Vk12598 | PT-112 | Reduction in M-spike levels and increased overall survival compared to vehicle. | [5] |
| Vk*MYC Multiple Myeloma (transplantable, IMiD-sensitive) | Vk33369 | PT-112, Pomalidomide/Dexamethasone (POM/DEX), Combination | PT-112 as a single agent and in combination with POM/DEX significantly reduced M-spike levels and increased overall survival. | [5] |
Clinical Efficacy of PT-112 in Bone-Related Cancers
Clinical trials have provided evidence of PT-112's activity in patients with bone-metastatic cancers, particularly metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma.
| Cancer Type | Trial Phase | Treatment | Key Bone-Related Findings | Reference |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase I | PT-112 Monotherapy | 9 out of 10 patients with bone metastases had reductions in serum alkaline phosphatase (ALP). Anecdotal improvements in bone pain and improvements in PET and bone scans were observed. | [6][7] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase I | PT-112 + Avelumab | 13 out of 14 patients with bone metastases had ALP reductions. | [7] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase II | PT-112 Monotherapy | Low rates of confirmed bone progression (4%) and skeletal-related events (5% at 4 months) in a heavily pretreated population with a high rate of bone progression at study entry. 53% of patients had a ≥10% reduction in ALP levels. | [8] |
| Relapsed/Refractory Multiple Myeloma | Phase I | PT-112 Monotherapy | 2 out of 8 patients treated at or above the recommended Phase 2 dose had a confirmed response, with two additional patients having stable disease. | [9] |
Comparison with Standard Bone-Targeted Agents
While no direct head-to-head studies comparing PT-112 with standard bone-targeted agents like zoledronic acid (a bisphosphonate) and denosumab (a RANKL inhibitor) in preclinical bone cancer models were identified, this section summarizes the established efficacy of these agents to provide a benchmark for comparison.
| Agent | Mechanism of Action | Preclinical Evidence (Bone Metastasis Models) | Clinical Evidence (Bone Metastasis) | Reference |
| Zoledronic Acid | Induces osteoclast apoptosis, inhibiting bone resorption. | Reduced development of new bone metastases and inhibited progression of existing lesions in breast cancer models. Increased apoptosis of metastatic tumor cells within the bone. | Reduces the risk of skeletal-related events (SREs) in patients with bone metastases from various solid tumors. | [1][10] |
| Denosumab | Monoclonal antibody that binds to RANKL, inhibiting osteoclast formation and function. | Preclinical studies suggest a role in reducing bone metastases. | Superior to zoledronic acid in delaying time to first on-study SRE in patients with breast and prostate cancer with bone metastases. | [11] |
Experimental Protocols
Vk*MYC Multiple Myeloma Mouse Model
The Vk*MYC mouse model is a genetically engineered, immunocompetent model that spontaneously develops a plasma cell malignancy closely resembling human multiple myeloma.[12][13]
-
Animal Model: C57BL/6J mice carrying the Vk*MYC transgene.
-
Tumor Induction: Mice spontaneously develop monoclonal gammopathy that progresses to multiple myeloma. For transplantable models, tumor cells from de novo Vk*MYC mice are injected into syngeneic recipient mice.
-
Treatment: PT-112 is administered intravenously at specified doses and schedules.
-
Efficacy Evaluation: Tumor burden is monitored by measuring the monoclonal protein (M-spike) in the serum via protein electrophoresis. Overall survival is also a key endpoint.[5]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) Clinical Trial
The Phase I and II clinical trials of PT-112 in mCRPC provide crucial data on its activity in patients with bone metastases.
-
Patient Population: Patients with mCRPC who have progressed on prior standard-of-care therapies.[8][14]
-
Treatment: PT-112 administered intravenously on days 1, 8, and 15 of a 28-day cycle, with dose escalation to determine the recommended Phase 2 dose.[3]
-
Efficacy Evaluation:
-
Radiographic Assessment: Changes in tumor burden in bone and soft tissue are assessed using bone scans, CT scans, and/or MRI.
-
Biomarker Analysis: Serum levels of prostate-specific antigen (PSA) and alkaline phosphatase (ALP) are monitored.
-
Clinical Outcomes: Assessment of bone pain and the incidence of skeletal-related events (SREs).[6][7]
-
Visualizing the Mechanisms of PT-112
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
Caption: PT-112 induces immunogenic cell death through organelle stress.
Experimental Workflow for Preclinical Evaluation of PT-112
Caption: Workflow for preclinical evaluation of PT-112 in a bone cancer model.
References
- 1. Preclinical studies with zoledronic acid and other bisphosphonates: impact on the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 Assessment of the Automated Bone Scan Index as a Prognostic Imaging Biomarker of Overall Survival in Men With Metastatic Castration-Resistant Prostate Cancer: A Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rarecancernews.com [rarecancernews.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Frontiers | Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials [frontiersin.org]
- 10. Preventive Effects of Zoledronic Acid on Bone Metastasis in Mice Injected with Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Denosumab for the treatment of bone metastases in breast cancer: evidence and opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Vk*MYC Mouse Model recapitulates human multiple myeloma evolution and genomic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. urologytimes.com [urologytimes.com]
Safety Operating Guide
Section 1: Personal Protective Equipment for Handling "112 SOLVENT"
As the term "UC-112" is ambiguous and corresponds to multiple, chemically distinct substances, it is imperative for personnel to verify the precise identity of the chemical they are handling by checking the manufacturer's label and Safety Data Sheet (SDS). Providing safety information for the wrong substance can lead to hazardous situations.
This guide provides essential safety and logistical information for two substances that could be identified as "this compound" in a laboratory setting: "112 SOLVENT" and "LX-112" . Each substance has unique safety requirements.
"112 SOLVENT" is a hazardous chemical classified as a Category 4 acute oral toxicant, a Category 2 skin and eye irritant, and a Category 1B suspected carcinogen and mutagen.[1] Extreme caution is required during handling.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Citation |
| Eye/Face Protection | Wear chemical goggles; a face shield is required if splashing is possible. | [1] |
| Skin Protection | Chemical-resistant, impermeable gloves. An impervious apron or chemical suit and chemical-resistant boots are recommended. | [1] |
| Respiratory Protection | Use only in a well-ventilated area. Do not breathe vapors or spray. | [1] |
Operational Plan: Handling and Storage
Handling:
-
Obtain and review special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Wash skin thoroughly after handling.[1]
-
Handle in accordance with good industrial hygiene and safety practice.[1]
Storage:
-
Keep container tightly closed.[1]
-
Store in a cool, dry, well-ventilated place.[1]
-
Store locked up.[1]
Experimental Workflow: Safe Handling of "112 SOLVENT"
Caption: A step-by-step workflow for the safe handling of "112 SOLVENT".
Disposal Plan
Contaminated absorbent material and containers require proper, prompt disposal.[2] Untreated material may be classified as RCRA hazardous waste.[2] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]
First Aid Measures
| Exposure Route | Procedure | Citation |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Skin Contact | Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and take off all contaminated clothing immediately. | [1] |
| Eye Contact | Flush eyes with large amounts of water for 15 minutes. Get medical attention. | [4] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [1] |
Section 2: Personal Protective Equipment for Handling LX-112
LX-112 is a laboratory chemical that is harmful if swallowed (Acute Toxicity - oral, Category 4) and causes skin irritation (Category 2).
Personal Protective Equipment (PPE)
| PPE Category | Specification | Citation |
| Eye/Face Protection | Wear chemical splash goggles or safety glasses with side shields. | |
| Skin Protection | Wear suitable impervious gloves and a lab coat or apron. | |
| Body Protection | Always wear closed-toe shoes when handling chemicals. | |
| Respiratory Protection | In the absence of mechanical exhaust, wear a full-face respirator with organic vapor cartridges. |
Operational Plan: Handling and Storage
Handling:
-
Do not get in eyes, on skin, or on clothing.
-
Do not breathe mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and a safety shower are available.
Storage:
-
Refer to Section 10 of the SDS for stability and reactivity information to determine appropriate storage conditions.
Experimental Workflow: Safe Handling of LX-112
Caption: Procedural workflow for safely handling LX-112 in a laboratory.
Disposal Plan
Dispose of contents and container in accordance with local, regional, and national regulations.
First Aid Measures
| Exposure Route | Procedure | Citation |
| Inhalation | If breathing is difficult, move the patient to open air and keep them at rest. | |
| Skin Contact | Wash the skin with flowing water or shower. If skin irritation or rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse. | |
| Eye Contact | Remove contact lenses if present. Irrigate eyes for at least 15 minutes. Seek medical attention if irritation persists. | |
| Ingestion | Rinse mouth thoroughly with cool water. Do NOT induce vomiting. Immediately call a physician. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
